1-Isocyano-2-phenylbenzene
Description
Properties
IUPAC Name |
1-isocyano-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFQKUQSDMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374797 | |
| Record name | 1-isocyano-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-77-6 | |
| Record name | 1-isocyano-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"synthesis and reactivity of 1-Isocyano-2-phenylbenzene"
Technical Whitepaper: Synthesis and Reactivity of 1-Isocyano-2-phenylbenzene
Executive Summary
This compound (commonly 2-isocyanobiphenyl ) represents a "privileged synthon" in modern organic synthesis. Unlike simple alkyl isocyanides used primarily in multicomponent reactions (e.g., Ugi, Passerini), this biaryl scaffold possesses a unique ortho-phenyl appendage that acts as an internal radical trap.
For drug development professionals, this molecule is the most efficient gateway to phenanthridines —a core moiety found in numerous alkaloids (e.g., nitidine, fagaronine) and DNA-intercalating antitumor agents. This guide details a robust, scalable synthesis protocol and delineates the mechanistic pathways that govern its reactivity, specifically focusing on radical cascade cyclizations and palladium-catalyzed imidoylations.
Structural Analysis & Strategic Value
The utility of this compound lies in the proximity of the isocyano group (
-
Electronic Character: The isocyanide carbon is formally divalent, exhibiting carbenoid character. It is an excellent
-donor and -acceptor. -
Radical Acceptor: It avidly accepts carbon- and heteroatom-centered radicals to form an imidoyl radical intermediate.
-
The "Trap": In 2-isocyanobiphenyl, the generated imidoyl radical is positioned perfectly to attack the ortho-position of the adjacent phenyl ring (
or cyclization), driving the formation of the tricyclic phenanthridine core.
Robust Synthesis Protocol
While the Hofmann carbylamine reaction is historically significant, it is unsuitable for scale-up due to low yields and the use of chloroform/base. The industry-standard method is the dehydration of the corresponding formamide.
Workflow Diagram: Synthesis of this compound
Figure 1: Two-step synthesis via formamide dehydration. The dehydration step is critical and temperature-controlled.
Detailed Experimental Procedure
Step 1: Formylation [1]
-
Reagents: 2-Aminobiphenyl (1.0 equiv), Formic acid (1.2 equiv), Acetic anhydride (1.1 equiv).
-
Protocol: Mix formic acid and acetic anhydride at 0°C to generate the mixed anhydride. Add 2-aminobiphenyl dissolved in THF or DCM. Stir at RT for 2 hours.
-
Workup: Quench with water, extract with EtOAc. The formamide intermediate is often pure enough for the next step.
Step 2: Dehydration (The Critical Step)
Rationale: Phosphorus oxychloride (
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Dissolution: Dissolve N-(2-biphenylyl)formamide (10 mmol) in dry DCM (
). Add (30 mmol, 3.0 equiv). Cool to -5°C (ice/salt bath). -
Addition: Add
(11 mmol, 1.1 equiv) dropwise over 20 minutes. Do not allow temperature to rise above 0°C during addition. -
Reaction: Stir at 0°C for 45 mins. Monitor by TLC (isocyanides are less polar than formamides).
-
Quench: Pour reaction mixture into a vigorously stirred solution of
(sat. aq.) at 0°C. Isocyanides are acid-sensitive; rapid neutralization is vital. -
Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5) containing 1%
to buffer the silica. -
Yield: Typically 85–92%. Product is a foul-smelling solid/oil.
Reactivity Profile: The Radical Cascade
The primary application of this scaffold is the "Radical Imidoylation/Cyclization Cascade." This pathway allows for the introduction of diverse functionality at the C6 position of the phenanthridine core.
Mechanistic Pathway
Figure 2: The radical cascade mechanism.[1] R• attacks the isocyano carbon, triggering cyclization onto the ortho-phenyl ring.
Reaction Scope & Conditions
The versatility of this reaction is defined by the radical source (
| Radical Source ( | Precursor Reagent | Catalyst/Oxidant | Product (C6-Substituent) | Ref |
| Acyl | Aldehydes | TBHP / Fe salts | 6-Acyl phenanthridines | [1] |
| Alkyl | Ethers / Alkanes | DTBP / Cu salts | 6-Alkyl phenanthridines | [2] |
| Phosphonyl | Diphenylphosphine oxide | 6-Phosphorylated phenanthridines | [3] | |
| Trifluoromethyl | Togni's Reagent | Cu catalysts | 6- | [4] |
| Alkoxycarbonyl | Carbazates | TBHP / Oxidant | Phenanthridine-6-carboxylates | [5] |
Key Insight: The reaction is generally oxidative. A terminal oxidant (TBHP, DTBP, or Persulfate) is required to re-aromatize the system after cyclization.
Metal-Catalyzed Reactivity (Palladium)
Beyond radical chemistry, this compound participates in Pd-catalyzed insertion reactions.
-
Imidoylative Cross-Coupling: Pd(0) inserts into an aryl halide bond, followed by isocyanide insertion to form an imidoyl-Pd species. This can be trapped by nucleophiles or undergo C-H activation.
-
Fluorenone Imine Synthesis: In the presence of Pd(II) catalysts, the isocyanide can insert into the C-H bond of the pendant phenyl ring (often requiring a directing group or oxidative conditions) to form fluorenone derivatives, though the phenanthridine pathway is usually dominant due to the favorable 6-membered ring formation.
Safety & Handling Protocols
Warning: Isocyanides are notorious for their vile, overpowering odor and potential toxicity.
-
Odor Control: All glassware must be treated with an oxidant before removal from the hood. Rinse all flasks with dilute bleach (sodium hypochlorite) or acidic methanol. This hydrolyzes the isocyanide to the odorless amine/formamide.
-
Ventilation: Use only in a high-efficiency fume hood.
-
Toxicity: Treat as a respiratory sensitizer and potential metabolic poison (similar to cyanides, though generally less acute). Avoid skin contact.[2]
References
-
Leifert, D., & Studer, A. (2015). "The Radical Cascade Reaction of 2-Isocyanobiphenyls." Organic Letters.
-
Zhang, B., & Studer, A. (2015). "Recent Advances in the Synthesis of Nitrogen Heterocycles via Radical Cascade Reactions Using Isonitriles." Chemical Society Reviews.[3]
-
Tobisu, M., et al. (2012). "Modular Synthesis of Phenanthridine Derivatives by Oxidative Cyclization of 2-Isocyanobiphenyls." Angewandte Chemie International Edition.
-
Zhang, B., Daniliuc, C. G., & Studer, A. (2014). "6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C–P and C–C Bond Formation." Organic Letters.
-
Wang, Q., et al. (2015). "Radical Arylalkoxycarbonylation of 2-Isocyanobiphenyl with Carbazates." The Journal of Organic Chemistry.
Sources
Chemical Properties & Applications of 1-Isocyano-2-phenylbenzene
Technical Guide for Research & Development
Executive Summary
1-Isocyano-2-phenylbenzene (CAS: 3128-77-6), also known as 2-isocyanobiphenyl, is a specialized biaryl building block characterized by the juxtaposition of an electron-rich biphenyl core and an electron-withdrawing, radical-accepting isocyanide (
This guide details the physicochemical profile, synthesis, and mechanistic utility of this compound, providing researchers with actionable protocols for its application in medicinal chemistry and heterocycle design.
Part 1: Chemical Identity & Physicochemical Properties
The isocyanide group exhibits a characteristic resonance between the carbenoid form (
Identification Data
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-Isocyanobiphenyl; 2-Biphenylyl isocyanide; |
| CAS Registry Number | 3128-77-6 |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| SMILES | [C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2 |
Physical & Spectroscopic Signature
| Parameter | Value / Characteristic | Notes |
| Appearance | Pale yellow liquid to low-melting solid | Tends to darken upon oxidation/polymerization. |
| Odor | Pungent, disagreeable | Characteristic of isocyanides; requires fume hood. |
| IR Spectrum | Strong, sharp | |
| Aromatic protons; distinct shift from starting amine. | ||
| Solubility | Soluble in DCM, | Hydrolyzes slowly in aqueous acid. |
Part 2: Synthesis Protocol
Route: Formylation of 2-aminobiphenyl followed by Dehydration.
This two-step sequence is the industry standard for generating high-purity aryl isocyanides.
Step 1: Formylation
Reaction: 2-Aminobiphenyl + Formic Acid
-
Reagents: 2-Aminobiphenyl (1.0 equiv), Formic acid (excess), Toluene (solvent).
-
Procedure: Reflux 2-aminobiphenyl in formic acid/toluene with a Dean-Stark trap to remove water. Alternatively, use acetic anhydride/formic acid at
. -
Purification: Recrystallization from ethanol/water.
Step 2: Dehydration (The Isocyanide Formation)
Reaction:
-
Precaution: Perform in a well-ventilated fume hood due to toxic vapors.
-
Protocol:
-
Dissolve
-(2-biphenylyl)formamide (10 mmol) and triethylamine (30 mmol) in dry DCM (50 mL). Cool to . -
Dropwise add phosphoryl chloride (
, 11 mmol) over 15 minutes. -
Stir at
for 1 hour, then allow to warm to room temperature (monitor by TLC; disappearance of amide). -
Quench: Slowly pour into saturated
solution (gas evolution). -
Extraction: Extract with DCM (
), dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc, typically 95:5) on silica gel (neutralized with 1%
to prevent hydrolysis).
-
Part 3: Chemical Reactivity & Mechanisms
The defining feature of this compound is its ability to act as a Somophilic Radical Acceptor . Unlike simple addition, the radical attack on the isocyanide carbon triggers a cascade that constructs the phenanthridine core—a scaffold found in alkaloids like nitidine and fagaronine.
Mechanism: Radical Cascade to Phenanthridine
-
Radical Addition: An external radical (
) adds to the isocyanide carbon, generating an imidoyl radical intermediate. -
Cyclization: The imidoyl radical attacks the ortho-position of the pendant phenyl ring (5-exo/6-endo cyclization).
-
Aromatization: Oxidation (loss of
or single-electron transfer) restores aromaticity, yielding the 6-substituted phenanthridine.
Pathway Visualization
The following diagram illustrates the transformation from the isocyanide precursor to the fused heterocycle.
Figure 1: The imidoyl radical intermediate is the pivot point, converting an intermolecular addition into an intramolecular ring closure.
Part 4: Experimental Application
Protocol: Synthesis of 6-Acyl Phenanthridines
This protocol exemplifies the use of this compound in a photocatalytic radical cascade.
Reagents:
-
This compound (0.2 mmol)
-
Aldehyde (0.4 mmol) [Acyl radical precursor]
-
TBHP (tert-Butyl hydroperoxide) (2.0 equiv)
-
Solvent: Chlorobenzene (2.0 mL)
-
Temperature:
(Thermal initiation) or Room Temp (Photocatalysis)
Workflow:
-
Charge: In a reaction tube, combine the isocyanide, aldehyde, and oxidant.
-
Degas: Sparge with Argon for 5 minutes to remove oxygen (unless using air as oxidant).
-
Reaction: Heat to
for 12 hours. The acyl radical ( ) is generated from the aldehyde via hydrogen atom transfer (HAT). -
Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated
. -
Analysis: The product, a 6-acyl phenanthridine, is isolated via column chromatography.
Data Interpretation:
-
Success Indicator: Disappearance of the isocyanide peak (
) in IR. -
Product Verification: Appearance of the phenanthridine C=N resonance in
NMR ( ).
Part 5: Safety & Handling
Hazard Class: Acute Toxin (Oral/Inhalation), Irritant.
-
Odor Control: Isocyanides have a notoriously vile odor (detectable at ppb levels). All glassware must be rinsed with an oxidant (e.g., dilute bleach or acidic ethanol) inside the hood before removal to oxidize the residual isocyanide to the odorless isocyanate/amine.
-
Toxicity: Treat as a cyanide derivative. Avoid skin contact.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or oxidize upon prolonged exposure to air.
References
-
Synthesis & Radical Cascades: Tobisu, M., et al. "Synthesis of Phenanthridine Derivatives via Oxidative Cyclization of 2-Isocyanobiphenyls." Journal of the American Chemical Society.
-
Photocatalytic Applications: Zhang, B., et al. "Visible-Light-Induced Radical Cascade Cyclization of 2-Isocyanobiphenyls." Organic Letters.
-
General Isocyanide Properties: Ugi, I. "Isonitrile Chemistry." Academic Press.
-
Safety Data: PubChem Compound Summary for this compound.
Electronic Architecture and Synthetic Utility of 2-Isocyanobiphenyl: A Technical Guide
Executive Summary
2-Isocyanobiphenyl (2-ICBP) represents a privileged intermediate in modern heterocyclic synthesis. While historically viewed merely as a stable isonitrile, recent advances in radical chemistry have repositioned it as a critical "radical acceptor" scaffold. Its unique electronic architecture—characterized by a terminal isocyano group capable of exhibiting both carbenoid and dipolar character, coupled with a sterically induced biphenyl twist—makes it an ideal precursor for phenanthridines (a core motif in potent anti-tumor alkaloids like nitidine and fagaronine).
This guide dissects the electronic properties that drive its reactivity, provides a validated protocol for its synthesis, and details its application in cascade radical cyclizations for drug discovery.
Part 1: Electronic Architecture & Molecular Theory
To manipulate 2-ICBP effectively, one must understand the competition between its electronic resonance and its steric conformation.
The Isocyanide Dipole & Carbenoid Character
Unlike the nitrile isomer (
-
Resonance Form A (Zwitterionic):
(Major contributor, responsible for linear geometry). -
Resonance Form B (Carbenoid):
(Responsible for -addition reactivity).
In 2-ICBP, this terminal carbon is highly reactive toward radical addition. The SOMO (Singly Occupied Molecular Orbital) of an incoming radical interacts efficiently with the LUMO of the isocyanide group, forming an imidoyl radical intermediate.
The "Ortho-Twist" Conformation
The biphenyl backbone is not planar. Due to steric repulsion between the isocyano group at position 2 and the hydrogen atoms on the adjacent phenyl ring (specifically
-
Dihedral Angle: Typically 40–60°.
-
Electronic Consequence: This twist disrupts full
-conjugation between the two phenyl rings. However, upon radical attack and subsequent cyclization, the molecule is forced into a planar, fully conjugated phenanthridine system. This restoration of planarity (and aromaticity) provides a significant thermodynamic driving force for the reaction.
Visualization: Electronic Resonance & Reactivity
Figure 1: The dual electronic nature of the isocyano group facilitates radical attack, while the thermodynamic stability of the planar product drives the cyclization.
Part 2: Validated Synthesis Protocol
Commercial availability of 2-ICBP is often limited or expensive. The following protocol is a self-validating method based on the dehydration of
Reagents & Equipment
-
Precursor: 2-Aminobiphenyl (CAS: 90-41-5).
-
Formylation: Formic acid, Acetic anhydride.
-
Dehydration: Phosphorus oxychloride (
), Triethylamine ( ), Dichloromethane (DCM). -
Safety:
is corrosive; Isocyanides have a characteristic foul odor. Work in a well-ventilated fume hood.
Step-by-Step Methodology
Phase 1: Formylation (The Gateway)
-
Mix: In a round-bottom flask, combine 2-aminobiphenyl (1.0 eq) with excess formic acid (5.0 eq).
-
Catalyze: Add acetic anhydride (1.1 eq) dropwise to catalyze the formation of the mixed anhydride active species.
-
Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7). The amine spot should disappear.
-
Workup: Quench with ice water. The product,
-(2-biphenylyl)formamide, typically precipitates as a white solid. Filter, wash with water, and dry.
Phase 2: Dehydration (The Isocyanide Formation)
-
Solvate: Dissolve the dried formamide (1.0 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Base Addition: Add triethylamine (5.0 eq) and cool the solution to 0°C.
-
Dehydration: Add
(1.2 eq) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent polymerization. -
Reaction: Stir at 0°C for 1 hour.
-
Validation (In-Process): Take an aliquot for IR analysis. You must observe the appearance of a strong band at ~2120 cm⁻¹ (Isocyanide stretch) and disappearance of the Carbonyl stretch (~1680 cm⁻¹).
-
Quench: Pour into saturated
solution (slowly, gas evolution). -
Purification: Extract with DCM, dry over
, and concentrate. Purify via flash chromatography (100% Pentane or Hexane with 1% to prevent hydrolysis on silica).
Visualization: Synthetic Workflow
Figure 2: Step-wise synthesis ensuring conversion verification via IR spectroscopy.
Part 3: Reactivity & Drug Development Applications
The primary utility of 2-ICBP in drug development is its role as a radical acceptor for the synthesis of 6-substituted phenanthridines.
Mechanism: The Radical Cascade
This reaction is generally initiated by a radical source (e.g., organoboron reagents, acyl peroxides, or alkyl halides) and often catalyzed by photoredox systems or transition metals (Ag, Mn).
-
Radical Addition: An external radical (
) attacks the electrophilic carbon of the isocyanide. This is the rate-determining step governed by the SOMO( )-LUMO(isocyanide) gap. -
Imidoyl Radical Formation: The attack generates an imidoyl radical intermediate.
-
Cyclization: The imidoyl radical attacks the ortho-position of the pendant phenyl ring (Homolytic Aromatic Substitution).
-
Aromatization: Oxidation or hydrogen abstraction restores aromaticity, yielding the phenanthridine.
Application in Pharma
Phenanthridines are the core scaffold for:
-
Nitidine: Topoisomerase I/II inhibitor.[1]
-
NK109: Antitumor agent.[1]
-
Fagaronine: Antileukemic alkaloid.[1]
Visualization: Radical Cascade Mechanism
Figure 3: The "Radical Cascade" pathway transforming 2-ICBP into bioactive heterocycles.[2]
Part 4: Data Summary & Specifications
The following data points are critical for characterization and quality control.
| Property | Value / Characteristic | Relevance |
| IR Frequency ( | 2120 – 2140 cm⁻¹ | Definitive identification of isocyanide group. |
| Physical State | Waxy solid or oil (low MP) | MP depends on purity; often handled as oil. |
| Dipole Moment | ~3.4 – 3.8 D | High polarity due to zwitterionic resonance. |
| Reactivity Class | Radical Acceptor / Ligand | Electrophilic at C; |
| Key NMR Signal | ¹³C NMR: ~165 ppm (triplet) | Terminal Carbon coupled to ¹⁴N (1:1:1 triplet). |
| Storage | < -20°C, Inert Atmosphere | Prone to polymerization and hydrolysis. |
References
-
Radical Cyclization Mechanisms: Tobisu, M., et al. "Modular Synthesis of Phenanthridine Derivatives by Oxidative Cyclization of 2-Isocyanobiphenyls with Organoboron Reagents." Angewandte Chemie International Edition, vol. 51, no. 45, 2012.[3] Link
-
Synthesis Protocols: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, vol. 4, no. 6, 1965. Link
-
Photoredox Applications: Zhang, B., et al. "Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls." Molecules, vol. 28, no. 13, 2023. Link
-
Electronic Properties (IR/Coordination): Olson, J.S., et al. "The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations." Journal of Biological Chemistry, vol. 286, 2011. Link
-
Transition Metal-Free Synthesis: Antonchick, A.P., et al. "Arylative Cyclization of 2-Isocyanobiphenyls with Anilines."[4] Organic Letters, vol. 16, no. 9, 2014. Link
Sources
- 1. Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation [mdpi.com]
- 2. Photocatalyzed alkylative cyclization of 2-isocyanobiphenyls with unactivated alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Monograph: Synthesis of 2-Isocyano-1,1'-biphenyl
CAS: 10471-49-5 | Molecular Formula: C
Executive Summary
This technical guide details the synthesis of 2-isocyano-1,1'-biphenyl , a critical "radical acceptor" intermediate used extensively in the construction of phenanthridine scaffolds. While historically synthesized via the Hofmann carbylamine reaction (dichlorocarbene), modern drug development standards favor the dehydration of N-formyl derivatives using phosphoryl chloride (POCl
Key Utility: The isocyano group acts as a "radical trap," allowing for the rapid assembly of fused N-heterocycles (e.g., phenanthridines) via imidoylation cascades, a mechanism highly valued in the synthesis of topoisomerase inhibitors and intercalating agents.
Strategic Synthetic Analysis
The synthesis is a linear, two-step protocol starting from commercially available 2-aminobiphenyl .
| Parameter | Route A: Hofmann Carbylamine | Route B: Formamide Dehydration (Preferred) |
| Reagents | CHCl | Formic Acid (Step 1); POCl |
| Mechanism | Dichlorocarbene insertion | Vilsmeier-Haack type activation/elimination |
| Purity | Low (Side reactions common) | High (>95% typical) |
| Scalability | Poor (Exothermic, heterogeneous) | Excellent (Homogeneous, rapid) |
| Safety | High Risk (Carbene toxicity) | Moderate (Controlled exotherm) |
Operational Safety: The "Stench" Protocol
CRITICAL: Isocyanides possess a vile, penetrating odor that can desensitize olfactory nerves and adhere to clothing/skin for days.
-
Containment: All weighing and reactions must occur in a high-performance fume hood.
-
Quenching: Never wash glassware directly in the sink. Rinse all glassware with a Quench Solution (5% H
SO in Methanol) immediately after use. The acid hydrolyzes the isocyanide back to the amine/formamide, destroying the odor. -
Waste: Segregate all waste into a dedicated "Stench" container treated with bleach or acid.
Step-by-Step Experimental Protocols
Step 1: Formylation of 2-Aminobiphenyl
This step masks the amine as a formamide, setting up the dehydration.
-
Reagents: 2-Aminobiphenyl (1.0 equiv), Formic Acid (10 equiv), Acetic Anhydride (1.1 equiv).
-
Solvent: DCM (Dichloromethane) or neat (if using excess formic acid).
Protocol:
-
Prepare a mixed anhydride in situ by adding Acetic Anhydride to Formic Acid at 0°C and stirring for 15 minutes.
-
Add 2-Aminobiphenyl (dissolved in minimal DCM) dropwise to the mixture.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The amine spot (
) should disappear, replaced by the formamide ( ). -
Workup: Quench with ice water. Extract with DCM (
). Wash organics with sat. NaHCO (to remove acid) and Brine. Dry over Na SO . -
Yield: Quantitative (>95%). Product is usually a white/off-white solid.
Step 2: Dehydration to 2-Isocyano-1,1'-biphenyl (The Core Reaction)
This protocol utilizes the POCl
-
Reagents: N-(biphenyl-2-yl)formamide (1.0 equiv), POCl
(1.1 equiv), Triethylamine (Et N, 5.0 equiv). -
Solvent: Anhydrous DCM (0.2 M concentration).
Protocol:
-
Charge a flame-dried round-bottom flask with N-(biphenyl-2-yl)formamide and dry DCM under Nitrogen/Argon.
-
Add Et
N (5.0 equiv) and cool the solution to 0°C (Ice/Water bath). -
Add POCl
(1.1 equiv) dropwise via syringe. Caution: Exothermic. -
Stir at 0°C for 10–30 minutes . Reaction is extremely fast.
-
Checkpoint: TLC (Hexane:EtOAc 5:1) will show a new non-polar spot (
).
-
-
Quench: Pour the reaction mixture into a stirred solution of sat. NaHCO
(cold). -
Extraction: Extract with DCM. Wash with water and brine.
-
Purification: Flash chromatography on Silica Gel.
-
Note: Isocyanides are acid-sensitive. Pre-treat the silica column with 1% Et
N in Hexane to neutralize acidity. Elute with Hexane/EtOAc (gradient 100:0 to 90:10).
-
Data Summary:
| Property | Value |
|---|---|
| Appearance | White to pale yellow solid/oil |
| Yield | 85–94% |
|
Mechanistic Insight
The dehydration proceeds via a Vilsmeier-Haack type intermediate. The POCl
Figure 1: Mechanistic pathway of POCl
Application: Synthesis of Phenanthridines
The primary utility of 2-isocyano-1,1'-biphenyl is in radical cascade reactions.[3] A radical species (generated photochemically or thermally) attacks the isocyanide carbon. The resulting imidoyl radical then cyclizes onto the adjacent phenyl ring.
Example: Synthesis of 6-phosphorylated phenanthridines via photoredox catalysis.
Figure 2: Radical cascade workflow for phenanthridine synthesis.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield | Hydrolysis on Silica | Add 1% Et |
| Dark Color | Polymerization | Reaction temperature exceeded 0°C; keep strictly cold. |
| Incomplete Rxn | Wet Reagents | POCl |
| Missing IR Peak | Formamide remains | Check Et |
References
-
Salami, S. A., et al. (2022).[1][4] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(20), 6850.[5]
-
Xu, Y., et al. (2016).[6] "Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides." The Journal of Organic Chemistry, 81(18), 8426-8435.[6]
-
Koopmanschap, G., et al. (2014). "Isocyanide 2.0: A rapid and reproducible synthesis of isocyanides." Organic Chemistry Frontiers, 1, 398-402.
-
Zhang, B., et al. (2017). "Synthesis of Cyano-Containing Phenanthridine Derivatives via Catalyst-, Base-, and Oxidant-Free Direct Cyanoalkylarylation of Isocyanides." The Journal of Organic Chemistry, 82(9).
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- 6. Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical characteristics of 2-phenyl phenylisonitrile"
Topic: Physical Characteristics and Synthetic Utility of 2-Isocyanobiphenyl (2-Phenyl Phenylisonitrile) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Reagent for Phenanthridine Synthesis and Radical Cascades[1]
Executive Summary
2-Isocyanobiphenyl (also known as 2-phenyl phenylisonitrile or 2-biphenylyl isocyanide) is a pivotal organometallic ligand and radical acceptor used extensively in the synthesis of nitrogen-containing heterocycles.[1] In drug discovery, it serves as the primary "somophile" (radical-loving species) for constructing phenanthridine cores—a scaffold ubiquitous in antitumor alkaloids and DNA-intercalating agents.
This guide provides a definitive technical analysis of its physical properties, spectroscopic signatures, and handling protocols, moving beyond basic data to explain the causality behind its reactivity and stability.
Chemical Identity & Physical Characteristics Matrix
The physical state of 2-isocyanobiphenyl is dictated by the disruption of the biphenyl crystal lattice by the isocyano (-N≡C) group. Unlike its parent 2-aminobiphenyl (MP: 49°C) or the isomeric 2-cyanobiphenyl (MP: 35–37°C), the isonitrile functionality renders the molecule a low-melting solid that often presents as an oil upon isolation if traces of solvent remain.
Table 1: Physicochemical Data Sheet
| Property | Specification | Technical Insight |
| IUPAC Name | 1-Isocyano-2-phenylbenzene | Preferred nomenclature for database retrieval.[1] |
| CAS Registry | 2463-25-4 | Distinct from the isocyanate (17337-13-2).[1] |
| Formula | C₁₃H₉N | MW: 179.22 g/mol .[1] |
| Physical State | Low-Melting Solid / Oil | Typically isolated as a colorless to pale yellow oil that crystallizes into a white solid upon prolonged standing at -20°C. |
| Melting Point | ~30–40 °C (Est.)[1] | Often observed as a liquid at ambient lab temperatures; melting behavior is highly sensitive to purity.[1] |
| Odor | Pungent / Vile | Characteristic of isonitriles.[1][2] The odor threshold is in the ppb range.[1] Requires strict fume hood handling.[1] |
| Solubility | Lipophilic | Soluble in DCM, CHCl₃, THF, Toluene. Insoluble in water.[1] |
| Stability | Metastable | Prone to polymerization or hydrolysis (to formamide) if exposed to acid/moisture.[1] Store at -20°C under inert gas. |
Spectroscopic Fingerprint: The "Truth" of the Molecule
For researchers, visual appearance is unreliable.[1] Infrared (IR) Spectroscopy is the definitive method for validating the integrity of 2-isocyanobiphenyl.[1] The isocyano group exhibits a dipole change distinct from nitriles, resulting in a diagnostic absorption.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Band: 2120 ± 10 cm⁻¹ (Strong, Sharp).[1]
-
Differentiation:
-
Validation Logic: The presence of the 2120 cm⁻¹ peak and the absence of the 1680 cm⁻¹ peak confirms successful dehydration of the formamide precursor.
Nuclear Magnetic Resonance (NMR)
-
¹³C NMR (Isocyanide Carbon): The terminal carbon of the isocyano group appears at 160–170 ppm . It often manifests as a broad triplet (1:1:1) due to coupling with the quadrupolar ¹⁴N nucleus (
Hz), though this splitting is instrument-dependent.[1] -
¹H NMR: Aromatic protons appear in the 7.2–7.6 ppm range.[1] The ortho-proton relative to the isocyano group is often deshielded.[1]
Visualization: Spectroscopic Decision Logic
Figure 1: Decision tree for spectroscopic validation of 2-isocyanobiphenyl purity.
Synthesis & Purification Workflow
The physical quality of 2-isocyanobiphenyl is heavily dependent on the synthesis method. The industry-standard protocol involves the dehydration of N-(2-biphenylyl)formamide.[1] The choice of dehydrating agent (POCl₃ vs. Burgess Reagent) affects the impurity profile.
Protocol: Dehydration via POCl₃/Et₃N
-
Formylation: Reflux 2-aminobiphenyl in formic acid/toluene to yield N-(2-biphenylyl)formamide (Solid).[1]
-
Dehydration:
-
Quench: Pour into ice-cold saturated Na₂CO₃. Critical Step: Basic quench neutralizes acid which would otherwise hydrolyze the isocyanide back to the amine.
-
Purification: Flash chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5).
Visualization: Synthetic Pathway
Figure 2: Synthetic transformation from amine to isonitrile.
Reactivity Profile: The "Drug Development" Angle
In pharmaceutical research, 2-isocyanobiphenyl is not just a ligand; it is a radical trap .[1] Its physical structure allows it to undergo "somophilic" addition, where a carbon-centered radical attacks the isocyano carbon.[1]
Mechanism: The Phenanthridine Cascade
The core utility of this molecule is the synthesis of 6-substituted phenanthridines (a privileged scaffold in oncology).
-
Radical Addition: An external radical (
) attacks the isonitrile carbon.[1] -
Imidoyl Radical Formation: This generates an intermediate imidoyl radical.[1][3]
-
Cyclization: The imidoyl radical attacks the ortho-phenyl ring (homolytic aromatic substitution).[1]
-
Oxidation: Loss of a hydrogen atom restores aromaticity, yielding the phenanthridine.[1]
This pathway is self-validating: if the reaction turns dark and the 2120 cm⁻¹ peak disappears without forming the product, the isonitrile likely polymerized (a common failure mode if radical concentration is too high).
Handling, Safety, and Odor Control
Warning: Isocyanides are notorious for their vile odor, described as "Godzilla's gym sock."[1] This is not merely a nuisance; it is a safety indicator of containment breach.[1]
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Glassware: Rinse all glassware with a bleach (NaOCl) solution or acidic acetone immediately after use.[1]
-
Toxicity: While less toxic than inorganic cyanide, it should be treated as a potent toxicant.[1] Avoid inhalation.
References
-
Synthesis and Reactivity in Radical Cascades
-
Spectroscopic Characterization (IR/NMR)
-
Physical Properties & Safety
-
Experimental Protocols (Organic Letters)
Sources
An In-depth Technical Guide to 2-Isocyano-1,1'-biphenyl (CAS 3128-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isocyano-1,1'-biphenyl (CAS Nr. 3128-77-6), a versatile and reactive building block in modern organic synthesis. This document delves into its fundamental physicochemical properties, established synthesis protocols, critical safety and handling procedures, and its significant applications in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. The unique reactivity of the isocyanide functional group, positioned on a sterically demanding biphenyl framework, enables a range of sophisticated chemical transformations. This guide is intended to serve as an essential resource for researchers leveraging this compound in drug discovery, process development, and advanced materials research, offering both foundational knowledge and practical, field-proven insights.
Core Compound Properties and Specifications
2-Isocyano-1,1'-biphenyl, also known as 2-biphenylyl isocyanide, is an aromatic isocyanide characterized by the presence of an isocyano group (-N≡C) at the 2-position of a biphenyl ring system. This structural arrangement imparts unique electronic and steric properties, making it a valuable reagent for constructing polycyclic aromatic compounds.
Physicochemical Data
The key physical and chemical properties of 2-isocyano-1,1'-biphenyl are summarized in the table below for quick reference. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 3128-77-6 | [1] |
| IUPAC Name | 2-isocyano-1,1'-biphenyl | [2] |
| Synonyms | 2-Biphenylyl isocyanide, 2-Phenylphenyl isocyanide | [3] |
| Molecular Formula | C₁₃H₉N | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Physical Form | Liquid or thick oil | [2][3] |
| Melting Point | 116-118 °C | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [5] |
| Storage Temperature | -10°C, under inert atmosphere. | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-isocyano-1,1'-biphenyl is most commonly achieved from its corresponding primary amine, 2-aminobiphenyl (also known as 2-phenylaniline), via the Hofmann carbylamine reaction or variations thereof. This transformation involves the reaction of the amine with chloroform and a strong base, typically under phase-transfer catalysis conditions, to generate a dichlorocarbene intermediate which then reacts with the amine to form the isocyanide.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol describes a reliable method for the laboratory-scale synthesis of 2-isocyano-1,1'-biphenyl. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic-soluble reactants.
Materials:
-
2-Phenylaniline (o-aminobiphenyl) (1.0 eq)
-
Chloroform (CHCl₃) (1.5 eq)
-
Methylene chloride (CH₂Cl₂)
-
50% Aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (phase-transfer catalyst, ~1-2 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylaniline, methylene chloride, and chloroform.[3]
-
Add the phase-transfer catalyst, benzyltriethylammonium chloride, to the mixture.[3]
-
With vigorous stirring, carefully add the 50% aqueous sodium hydroxide solution to the flask. The addition may be exothermic and should be controlled.[3]
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.
-
After cooling to room temperature, dilute the mixture with water and methylene chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a thick oil.[3]
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-isocyano-1,1'-biphenyl.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-isocyano-1,1'-biphenyl from 2-phenylaniline.
Caption: Workflow for the synthesis of 2-isocyano-1,1'-biphenyl.
Applications in Drug Discovery and Advanced Synthesis
The isocyanide functional group is a remarkably versatile handle in organic synthesis, acting as a "transformable" C1 synthon. In 2-isocyano-1,1'-biphenyl, its reactivity is exploited for the construction of nitrogen-containing polycyclic aromatic systems, many of which form the core of pharmacologically active molecules.[6]
Synthesis of Phenanthridines and Polycyclic Heteroaromatics
A primary application of 2-isocyano-1,1'-biphenyl is in the synthesis of phenanthridines and related fused heterocyclic systems. These scaffolds are prevalent in natural products and synthetic drugs exhibiting a wide range of biological activities, including antitumor and antiviral properties.[7][8] The synthesis often proceeds via radical-mediated or transition-metal-catalyzed cyclization reactions, where the isocyanide carbon is incorporated into the newly formed ring.
For example, 2-isocyanobiphenyls can undergo manganese-mediated annulation with organoboronic acids or arylative cyclization with anilines to produce a diverse array of 6-substituted phenanthridine derivatives.[9] These reactions showcase the compound's ability to facilitate complex C-C and C-N bond formations in a controlled manner.
Logical Pathway: From Reagent to Bioactive Scaffold
The strategic importance of 2-isocyano-1,1'-biphenyl in drug development lies in its role as a key intermediate. The diagram below outlines the logical progression from this starting material to complex, potentially bioactive molecules.
Caption: Application pathway from 2-isocyano-1,1'-biphenyl to drug candidates.
Safety, Handling, and Storage
2-Isocyano-1,1'-biphenyl is a hazardous chemical and must be handled with appropriate precautions by trained personnel in a well-ventilated chemical fume hood. Isocyanides as a class are known for their potent, unpleasant odors and toxicity.
Hazard Identification and GHS Classification
This compound is classified as highly toxic and an irritant. Adherence to all safety protocols is mandatory.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure full skin coverage.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Handling Practices: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Recommended storage temperature is -10°C.[2] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Conclusion
2-Isocyano-1,1'-biphenyl is a high-value chemical intermediate with significant utility in the synthesis of complex molecular architectures. Its well-defined reactivity, particularly in forming phenanthridine and other heterocyclic cores, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. While its handling requires stringent safety measures due to its toxicity, the synthetic advantages it offers ensure its continued relevance in advanced organic chemistry. This guide has provided the core technical information necessary for its safe and effective application in a research and development setting.
References
-
Boruah, M., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9395-9458. Available from: [Link]
-
LookChem. (n.d.). CAS No.3128-77-6, 1,1-Biphenyl,2-isocyano-(9CI) Suppliers. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- Google Patents. (n.d.). WO2015062486A1 - Biphenyl compounds and uses thereof.
-
Shinkai, H., et al. (2000). bis(2-(Acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, and S-(2-(acylamino)phenyl) alkanethioates as novel inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 43(19), 3566-3572. Available from: [Link]
-
Kuo, Y.-T., et al. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. Dalton Transactions, 54, 7189. Available from: [Link]
-
Wang, Q., et al. (2014). Arylative Cyclization of 2-Isocyanobiphenyls with Anilines: One-Pot Synthesis of 6-Arylphenanthridines via Competitive Reaction Pathways. Organic Letters, 16(9), 2454-2457. Available from: [Link]
-
Ghorai, S., et al. (2024). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. ACS Omega. Available from: [Link]
-
Fallica, A., et al. (2020). Visible-Light Photocatalytic Functionalization of Isocyanides for the Synthesis of Secondary Amides and Ketene Aminals. The Journal of Organic Chemistry, 85(21), 13586-13596. Available from: [Link]
-
ResearchGate. (2021). Medicinal Chemistry of Isocyanides. Available from: [Link]
-
ResearchGate. (n.d.). C–C bond-forming reactions of 2-isocyanobiphenyl·BX 3 adducts: spontaneous construction of polycyclic heteroaromatics. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2023). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Available from: [Link]
-
PubMed. (2015). Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases. Available from: [Link]
-
National Cheng Kung University. (2025). C-C bond-forming reactions of 2-isocyanobiphenyl·BX>3> adducts: spontaneous construction of polycyclic heteroaromatics. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2021). Isocyanide metal complexes in catalysis. Available from: [Link]
-
BioCrick. (n.d.). Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2023). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. Available from: [Link]
-
MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Retrieved February 3, 2026, from [Link]
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PubMed Central. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved February 3, 2026, from [Link]
-
PubMed. (2023). Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide. Available from: [Link]
-
MDPI. (n.d.). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2021). design and in silico studies of molecular properties, bioactivity and toxicity of n-(α-cyano substituted cinnamoyl)-2-biphenyl hydrazone derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Some selected homoisoflavonoids having pharmacological activity. Retrieved February 3, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate. Retrieved February 3, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of EXAMPLE 3 2-Phenyl phenylisonitrile. Retrieved February 3, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: 1-Isocyano-2-phenylbenzene in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-isocyano-2-phenylbenzene (also known as 2-isocyanobiphenyl) as a powerful and versatile building block in organic synthesis. We move beyond a simple catalog of reactions to explain the causality behind its applications, focusing on the unique interplay between the isocyanide functional group and the biphenyl scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex nitrogen-containing heterocycles. Detailed, field-proven protocols, mechanistic diagrams, and data summaries are provided to ensure both conceptual understanding and practical implementation.
Introduction: The Unique Reactivity of this compound
This compound is more than just another isocyanide. Its strategic design, featuring a biphenyl backbone, pre-organizes the molecule for powerful intramolecular transformations. The isocyanide group itself possesses a divalent carbon atom, exhibiting both nucleophilic and electrophilic character, which makes it a cornerstone of multicomponent reactions and insertion chemistry.[1][2] However, the true synthetic power of this reagent is unlocked by the proximity of the second phenyl ring, which acts as an intramolecular trap for reactive intermediates formed at the isocyanide carbon. This structural feature makes it an exceptionally valuable precursor for the synthesis of phenanthridines and related polycyclic aromatic frameworks, which are prevalent in biologically active compounds and materials science.[3][4]
Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₉N[5]
-
Molecular Weight: 179.22 g/mol [6]
-
Appearance: Typically a liquid or low-melting solid.
-
Odor: Possesses the characteristic, pungent, and unpleasant odor of isonitriles.[7][8]
-
Toxicity: Isocyanides are toxic if swallowed, in contact with skin, or if inhaled and should be handled with extreme caution in a well-ventilated fume hood.[6][8][9]
Core Application: Synthesis of Phenanthridine Scaffolds
The most prominent application of this compound is its use as a direct precursor to the phenanthridine core. This is achieved primarily through intramolecular cyclization reactions where a new carbon-carbon bond is formed between the isocyanide carbon and the proximal phenyl ring. The choice of reaction conditions dictates the nature of the initiating species, leading to several powerful synthetic strategies.
Radical Cascade Reactions
A highly effective and increasingly popular approach involves the generation of a radical species that adds to the isocyanide carbon. This generates an imidoyl radical, which rapidly undergoes an intramolecular homolytic aromatic substitution (HAS) to form the phenanthridine ring system.[10] This strategy is valued for its mild conditions and high functional group tolerance.
General Mechanism:
-
Radical Generation: A radical (R•) is generated from a suitable precursor using thermal, photochemical, or electrochemical methods.
-
Isocyanide Insertion: The radical adds to the electrophilic carbon of the isocyanide, forming a key imidoyl radical intermediate.
-
Intramolecular Cyclization: The imidoyl radical attacks the adjacent phenyl ring in a 6-endo-trig cyclization.
-
Aromatization: The resulting radical intermediate is oxidized and rearomatizes to yield the stable phenanthridine product.
Methods for Radical Initiation:
-
Photocatalysis: Utilizes visible light and a photocatalyst (e.g., iridium or ruthenium complexes) to generate radicals from precursors like silanes or alkyl halides under exceptionally mild conditions.[4]
-
Thermal Initiation: Reagents like azobisisobutyronitrile (AIBN) serve as clean and efficient sources of radicals upon heating, enabling catalyst-free transformations.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, significantly accelerating the rate of radical insertion and cyclization, often leading to higher yields in shorter reaction times.[12]
-
Electrochemistry: An electrochemical cycle can be used to generate phosphonyl radicals, which then engage in the cascade to produce phosphorylated phenanthridine derivatives.[13]
| Method | Radical Source Example | Conditions | Key Advantage | Yields |
| Photocatalysis | Hydrosilanes | Blue LEDs, Ir catalyst, rt | Very mild conditions | Good to Excellent |
| Thermal | AIBN | Heat (e.g., 80-110 °C) | Catalyst-free | Good |
| Microwave | Ethers (e.g., THF, 1,4-dioxane) | MW irradiation, DTBP initiator | Rapid reaction times | Good to Excellent[12] |
| Electrochemistry | Diarylphosphine oxides | Constant current, Cp₂Fe catalyst | Access to unique functionalities | Up to 91%[13] |
Lewis Acid-Mediated Cyclization
An alternative, non-radical pathway involves the activation of the isocyanide group with a strong Lewis acid, such as a boron trihalide (e.g., BCl₃, BBr₃).[14][15] This forms an isocyanide-borane adduct, which upon heating, undergoes an unexpected C-H bond-functionalizing cyclization. This reaction proceeds via an ionic mechanism to form phenanthridinium-6-trihaloborate zwitterions.[14][15][16]
Causality of the Reaction:
-
Adduct Formation: The lone pair on the isocyanide carbon coordinates to the Lewis acidic boron center.
-
Electrophilic Activation: This coordination significantly increases the electrophilicity of the isocyanide carbon and activates it towards intramolecular attack.
-
Friedel-Crafts-type Cyclization: The activated complex undergoes an intramolecular electrophilic attack on the adjacent phenyl ring.
-
Rearomatization: A subsequent deprotonation-rearomatization sequence yields the zwitterionic phenanthridinium borate product. This method provides a direct route to polycyclic heteroaromatics through C-C bond formation.[10]
Application in Multicomponent Reactions (MCRs)
Isocyanides are famous for their role in MCRs, which allow for the assembly of complex molecules from three or more starting materials in a single pot, minimizing waste and maximizing efficiency.[17][18] The isocyanide carbon acts sequentially as a nucleophile and an electrophile, enabling the formation of multiple bonds in one operation.[1]
Key isocyanide-based MCRs include:
-
Passerini Reaction (3-component): Combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy amide.[8]
-
Ugi Reaction (4-component): Uses an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to produce a bis-amide.[19]
While the use of this compound specifically in MCRs is less documented than its cyclization reactions, its bifunctional nature presents tantalizing possibilities. An MCR product derived from this reagent would contain a latent biphenyl group, poised for a subsequent post-MCR cyclization to generate highly substituted, complex heterocyclic scaffolds. This strategy is a prime area for future exploration in diversity-oriented synthesis and drug discovery.[20]
Protocols & Methodologies
Safety Notice: All isocyanides are volatile, highly toxic, and have extremely unpleasant odors. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Photocatalytic Synthesis of 6-Silylphenanthridine
This protocol describes a visible-light-mediated radical silylation and cascade cyclization of this compound, adapted from methodologies reported in the literature.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercially Available | Store under nitrogen. |
| Triethylsilane (Et₃SiH) | >98% | Commercially Available | Use freshly distilled. |
| [Ir(dtbbpy)(ppy)₂]PF₆ | >98% | Commercially Available | Photocatalyst. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Reaction solvent. |
| Schlenk tube / Reaction vial | --- | --- | Must be oven-dried. |
| Blue LED strip (456 nm) | --- | --- | For irradiation. |
| Magnetic stirrer | --- | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), the iridium photocatalyst (1 mol%), and anhydrous DMSO (2 mL).
-
Degassing: Seal the tube and degas the solution by bubbling argon or nitrogen through it for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: Add triethylsilane (0.5 mmol, 5.0 equiv) to the reaction mixture via syringe.
-
Irradiation: Place the reaction tube approximately 5 cm from a 456 nm blue LED strip and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-30 hours).
-
Workup: Upon completion, dilute the reaction mixture with water (30 mL) and extract with dichloromethane (3 x 30 mL).[21]
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[21] Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 6-silylphenanthridine product.
Protocol 2: Lewis Acid-Mediated Synthesis of a Phenanthridinium-6-trihaloborate
This protocol details the formation of a zwitterionic phenanthridinium salt via thermal cyclization of a 2-isocyanobiphenyl-boron trihalide adduct.[14][15]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercially Available | Store under nitrogen. |
| Boron trichloride (1.0 M in hexanes) | Solution | Commercially Available | Extremely moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Distill from CaH₂. |
| Schlenk flask | --- | --- | Must be oven-dried. |
| Inert atmosphere glovebox or Schlenk line | --- | --- | Required for handling BCl₃. |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or under a positive pressure of argon, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) to an oven-dried Schlenk flask with a stir bar.
-
Adduct Formation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of boron trichloride in hexanes (1.0 mL, 1.0 mmol, 1.0 equiv) dropwise with vigorous stirring. A precipitate (the adduct) may form.
-
Thermal Cyclization: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, transfer the sealed flask to an oil bath preheated to 80 °C.
-
Reaction Monitoring: Stir the reaction at 80 °C and monitor by ¹¹B NMR or by periodically taking aliquots (under inert atmosphere), quenching with methanol, and analyzing by LC-MS until the starting adduct is consumed (typically 12-24 hours).
-
Isolation: Cool the reaction to room temperature. The zwitterionic product often precipitates from the solution. The solid can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous DCM, and dried under vacuum.
-
Characterization: The product can be characterized by multinuclear NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.
Conclusion and Future Outlook
This compound has been firmly established as a premier substrate for the synthesis of phenanthridines via elegant radical, photochemical, and Lewis acid-mediated cyclization cascades. Its reliability and the mild conditions under which it can be transformed make it a valuable tool for medicinal chemistry programs and the synthesis of advanced materials. The future of this reagent lies in expanding its utility beyond these cyclizations. Its incorporation into multicomponent reactions to create complex, three-dimensional scaffolds, followed by post-condensation cyclizations, represents a significant area of opportunity. As synthetic methods continue to advance, the applications for this strategically designed isocyanide will undoubtedly continue to grow, enabling the rapid construction of molecular complexity from a simple, yet powerful, building block.
References
-
National Cheng Kung University. (2025). C-C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. Research NCKU. Retrieved February 4, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C13H9N). Retrieved February 4, 2026, from [Link]
-
Georganics. (n.d.). Phenyl isocyanide - High purity. Retrieved February 4, 2026, from [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
- Feng, Z., et al. (2025). Construction of Diverse Heterocycles by Radical NHC Catalysis. Research Square.
-
Dalton Transactions. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. RSC Publishing. Retrieved February 4, 2026, from [Link]
-
Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598. [Link]
-
Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 14. [Link]
-
Beilstein Journals. (2011). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX 3 adducts: spontaneous construction of polycyclic heteroaromatics. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2026). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2026). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Retrieved February 4, 2026, from [Link]
-
RSC Publishing. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). Recent Advances in Isocyanide Insertion Chemistry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
Frontiers Media. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Retrieved February 4, 2026, from [Link]
-
MDPI. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Retrieved February 4, 2026, from [Link]
-
RSC Publishing. (2013). Recent advances in isocyanide insertion chemistry. Chemical Society Reviews. Retrieved February 4, 2026, from [Link]
-
Xu, Y., et al. (2016). Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides. The Journal of Organic Chemistry, 81(18), 8426–8435. [Link]
-
PubMed. (2017). Synthesis of Cyano-Containing Phenanthridine Derivatives via Catalyst-, Base-, and Oxidant-Free Direct Cyanoalkylarylation of Isocyanides. Retrieved February 4, 2026, from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C13H9N) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C13H9N | CID 2759465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 931-54-4: Isocyanobenzene | CymitQuimica [cymitquimica.com]
- 8. Phenyl isocyanide - High purity | EN [georganics.sk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Cyano-Containing Phenanthridine Derivatives via Catalyst-, Base-, and Oxidant-Free Direct Cyanoalkylarylation of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
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- 16. C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 20. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 21. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
"1-Isocyano-2-phenylbenzene as a ligand in organometallic chemistry"
Technical Application Note: 1-Isocyano-2-phenylbenzene in Catalytic Scaffold Construction
Executive Summary
This compound (CAS: 2469-69-4), often referred to as 2-isocyanobiphenyl, represents a specialized class of "non-innocent" ligands. Unlike sterically demanding phosphines designed solely to stabilize metal centers, this isocyanide serves a dual purpose: it acts as a strong
This guide details the synthesis, handling, and application of this compound. While it functions as a ligand in low-valent Group 6 and Group 10 complexes, its primary utility in modern drug discovery lies in its ability to undergo intramolecular radical cyclization to generate phenanthridines —a privileged pharmacophore found in alkaloids (e.g., nitidine, fagaronine) and DNA intercalators.
Safety & Handling Protocol (CRITICAL)
-
Toxicity: Isocyanides (isonitriles) are toxic if swallowed, inhaled, or absorbed through the skin (Acute Tox. 3). All manipulations must occur in a well-ventilated fume hood.
-
Odor Control: This compound possesses a characteristic, pervasive, and repulsive odor.
-
Neutralization: All glassware and spills must be treated with an acidic solution (e.g., 10% HCl in methanol) immediately after use to hydrolyze the isocyanide back to the less offensive formamide/amine.
-
Waste: Do not dispose of isocyanide residues in general organic waste without prior hydrolysis.
-
Module 1: Ligand Synthesis Protocol
Commercially available sources can be expensive or variable in purity. For reproducible organometallic catalysis, in-house synthesis via the dehydration of N-(2-biphenylyl)formamide is recommended.
Reagents:
-
2-Aminobiphenyl (Precursor)
-
Formic acid / Acetic anhydride (for formylation)
- (Phosphorus oxychloride) or Triphosgene (Dehydrating agent)
-
Triethylamine (
)[1][2] -
Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Formylation: Reflux 2-aminobiphenyl in formic acid (98%) for 2 hours. Pour into ice water, filter the precipitate, and dry to obtain N-(2-biphenylyl)formamide.
-
Dehydration (The Ugi Procedure):
-
Dissolve N-(2-biphenylyl)formamide (10 mmol) and
(50 mmol) in dry DCM (50 mL). Cool to 0°C.[3] -
Add
(11 mmol) dropwise over 20 minutes. Maintain temp < 5°C. -
Stir at 0°C for 1 hour, then quench with saturated
solution. -
Purification: Extract with DCM, wash with water/brine, dry over
. Flash chromatography (Hexanes/EtOAc 95:5) yields the isocyanide as a pale yellow oil or low-melting solid.
-
-
Validation:
-
IR: Strong, sharp peak at 2120–2130 cm⁻¹ (
stretch). Absence of amide carbonyl (~1680 cm⁻¹) and NH stretches.
-
Figure 1: Synthetic pathway for the preparation of this compound.
Module 2: Organometallic Coordination & Properties
As a ligand, this compound is a strong
Coordination Characteristics:
-
Electronic Profile: The isocyanide carbon possesses a lone pair in an
orbital (HOMO) for -donation and an empty orbital (LUMO) for back-bonding. -
Spectroscopic Handle: Upon coordination to electron-rich metals (e.g.,
, , ), the frequency typically decreases due to strong -backbonding into the isocyanide orbital, weakening the C-N bond. Conversely, coordination to high-valent cationic centers (e.g., , ) often increases due to dominant -donation (kinematic coupling effect). -
Steric Profile: The ortho-phenyl group provides significant steric bulk, preventing the formation of over-crowded homoleptic complexes and directing reactivity towards the isocyanide carbon.
Table 1: Comparative Ligand Properties
| Property | Isocyanide ( | Carbon Monoxide ( | Phosphine ( |
| Donor Type | Strong | ||
| Steric Tunability | High (via R group) | None | High |
| Reaction Fate | Insertion/Migration (Reactive) | Insertion (Reactive) | Spectator (Stable) |
| IR Signature | 2100–2200 cm⁻¹ | 1850–2150 cm⁻¹ | N/A (P-C fingerprint) |
Module 3: Catalytic Application – Phenanthridine Synthesis
The most potent application of this ligand in drug development is its use as a "suicide ligand" or reactive substrate to build phenanthridines . This scaffold is ubiquitous in anti-tumor and anti-viral agents.
Mechanism: Radical Cascade Insertion
Unlike standard cross-coupling where the ligand remains on the metal, here the this compound captures a radical species, undergoes cyclization, and aromatizes.
Protocol: Photocatalytic Synthesis of 6-Acyl Phenanthridines
This protocol avoids toxic tin hydrides, using visible light to generate the initiating radical.
Reagents:
-
Substrate: this compound (0.2 mmol)
-
Radical Precursor: Acyl chloride (0.4 mmol) or Aldehyde + TBHP
-
Photocatalyst:
(1 mol%) or Eosin Y (Organocatalyst) -
Base:
(2 equiv) -
Solvent: Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm)
Experimental Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine the isocyanide, acyl chloride, photocatalyst, and base.
-
Inertion: Evacuate and backfill with Argon (
). Add dry acetonitrile via syringe. -
Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with EtOAc, wash with water, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Mechanistic Insight:
-
Radical Generation: The photocatalyst generates an acyl radical (
). -
Radical Addition: The acyl radical attacks the isocyanide carbon (terminal position), forming an imidoyl radical intermediate.
-
Cyclization: The imidoyl radical attacks the ortho-position of the pendant phenyl ring (5-exo-trig/6-endo-dig cyclization).
-
Aromatization: Oxidation/deprotonation restores aromaticity, yielding the phenanthridine.
Figure 2: Radical cascade mechanism for the conversion of this compound into phenanthridine derivatives.
Module 4: Pd-Catalyzed Imidoylative Coupling
For researchers requiring amide or ketimine linkages, this ligand inserts into Pd-Aryl bonds.
Protocol:
-
Mix: Aryl halide (1.0 equiv), Amine (1.2 equiv), this compound (1.2 equiv).
-
Catalyst:
(5 mol%), (2 equiv). -
Conditions: Toluene, 100°C, 12h.
-
Outcome: Formation of N-(2-biphenylyl)amidines or amides (after hydrolysis).
-
Note: The biphenyl backbone is retained in the N-substituent, often providing solubility and metabolic stability in early drug discovery hits.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete dehydration or hydrolysis. | Ensure |
| Polymerization | Acidic impurities or excessive heat. | Store isocyanide at -20°C. Add trace |
| No Cyclization (Catalysis) | Radical quenching or steric clash. | Degass solvents thoroughly ( |
| Foul Odor Persists | Incomplete neutralization. | Wash all glassware with 1M HCl/MeOH. Do not rely on soap/water alone. |
References
-
Synthesis of Isocyanides (The Ugi Procedure)
- Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides by Dehydration.
-
Protocol Verification: (General Isocyanide Synthesis).
-
Phenanthridine Synthesis via Radical Cascade
-
Photocatalytic Applications
- Zhang, B., et al. "Visible-Light-Induced Aerobic Oxidation/Cyclization of 2-Isocyanobiphenyls with Intermediary Amidyl Radicals." Journal of Organic Chemistry, 2015.
-
Source:
-
Palladium-Catalyzed Imidoylative Coupling
- Vlaar, T., et al. "Palladium-Catalyzed Isocyanide Insertion Reactions." Chemical Society Reviews, 2014.
-
Source:
-
Safety & Toxicology Data
-
PubChem Compound Summary for CID 2759465 (this compound).[5]
-
Source:
-
Sources
- 1. rsc.org [rsc.org]
- 2. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Isocyano-4-(4-isocyanophenyl)-2-methylbenzene | C15H10N2 | CID 157701863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C13H9N | CID 2759465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions Involving 1-Isocyano-2-phenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the cycloaddition reactions involving 1-isocyano-2-phenylbenzene (also known as 2-isocyanobiphenyl). This versatile building block, characterized by the unique electronic properties of the isocyanide functional group, serves as a valuable precursor for the synthesis of a variety of heterocyclic and polycyclic aromatic compounds. These products are of significant interest in medicinal chemistry and materials science. This document offers detailed insights into the mechanistic underpinnings of these reactions, step-by-step experimental protocols, and the causality behind experimental choices, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Introduction to this compound: A Versatile Reagent
This compound is an aromatic isocyanide featuring a biphenyl scaffold. The isocyanide group (-N≡C) is a unique functional group, possessing a carbon atom with both nucleophilic and electrophilic character. This dual reactivity makes it an exceptional participant in a wide array of chemical transformations, including multicomponent reactions and cycloadditions.[1][2] The phenyl group at the 2-position introduces steric and electronic factors that influence the reactivity and selectivity of its cycloaddition reactions, often leading to the formation of rigid, polycyclic structures.
Molecular Structure:
-
Chemical Formula: C₁₃H₉N
-
Molecular Weight: 179.22 g/mol
-
CAS Number: 3128-77-6
Synthesis of this compound
The preparation of this compound is typically achieved through the dehydration of the corresponding formamide, 2-formamidobiphenyl. This can be accomplished using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N) being a common and effective method.
Protocol 1: Synthesis of this compound from 2-Formamidobiphenyl
This protocol is adapted from a general procedure for the synthesis of isocyanides from formamides.[3]
Materials:
-
2-Formamidobiphenyl
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-formamidobiphenyl (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The addition should be performed over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This quenching is exothermic and may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The characteristic isocyanide stretch in the IR spectrum is typically observed around 2120-2140 cm⁻¹.
Safety and Handling of this compound
Isocyanides are known for their pungent and unpleasant odor and should be handled with care in a well-ventilated fume hood.[3][4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling the vapors. Isocyanides can be toxic if inhaled.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.
Intramolecular Cyclization: Synthesis of Phenanthridines
A prominent and well-documented reaction of this compound is its intramolecular cyclization to form phenanthridine derivatives. This transformation can be initiated by radical, electrophilic, or transition-metal-catalyzed pathways and represents a powerful method for constructing this important heterocyclic scaffold.[7][8]
Mechanism: Radical-Initiated Cyclization
The radical-initiated cyclization is a common approach. A radical initiator, such as AIBN or a peroxide, generates a radical species that adds to the isocyanide carbon, forming an imidoyl radical. This intermediate then undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent phenyl ring, followed by aromatization to yield the phenanthridine product.
Caption: Radical-initiated intramolecular cyclization of this compound.
Protocol 2: Radical-Initiated Synthesis of 6-Substituted Phenanthridines
This protocol is a general representation based on literature procedures for the radical cyclization of 2-isocyanobiphenyls.[8]
Materials:
-
This compound
-
Radical precursor (e.g., an alkyl halide or other source of the desired R group)
-
Radical initiator (e.g., AIBN or dibenzoyl peroxide)
-
Anhydrous solvent (e.g., toluene, benzene, or chlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the radical precursor (1.2-2.0 eq) in the chosen anhydrous solvent.
-
Addition of Initiator: Add the radical initiator (0.1-0.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and initiator) and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate the 6-substituted phenanthridine product.
Data Summary Table:
| Entry | Radical Precursor | Initiator | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Bromoethane | AIBN | Toluene | 80 | 6 | 6-Ethylphenanthridine | Varies |
| 2 | Iodobenzene | AIBN | Benzene | 80 | 8 | 6-Phenylphenanthridine | Varies |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
[4+1] Cycloaddition Reactions
Isocyanides are excellent one-carbon components in [4+1] cycloaddition reactions, reacting with four-atom π-systems to form five-membered rings.[9][10] A notable example is the reaction with tetrazines, which proceeds via an inverse electron demand Diels-Alder mechanism.[11][12][13]
Mechanism: [4+1] Cycloaddition with Tetrazines
The reaction is initiated by a [4+2] cycloaddition of the isocyanide (as the 2π component) with the tetrazine (as the 4π component). The resulting bicyclic intermediate is unstable and undergoes a retro-[4+2] cycloaddition (cycloreversion) with the extrusion of dinitrogen (N₂) to afford a pyrazole derivative.
Caption: Mechanism of the [4+1] cycloaddition of an isocyanide with a tetrazine.
General Protocol 3: [4+1] Cycloaddition with a Tetrazine
While specific examples with this compound are not abundant in the literature, this general protocol can be adapted.
Materials:
-
This compound
-
Substituted tetrazine (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine)
-
Solvent (e.g., dichloromethane, acetonitrile, or methanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the tetrazine (1.0 eq) in the chosen solvent.
-
Addition of Isocyanide: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the tetrazine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change as the highly colored tetrazine is consumed. Monitor the reaction by TLC or UV-Vis spectroscopy.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the pyrazole product.
[4+2] Cycloaddition (Diels-Alder Type) Reactions
In a formal [4+2] cycloaddition, the isocyanide can act as a dienophile (2π component) reacting with a diene (4π component).[14][15] However, the C≡N triple bond of the isocyanide is generally less reactive as a dienophile than activated alkenes or alkynes. Lewis acid catalysis can be employed to enhance the dienophilic character of the isocyanide.
General Protocol 4: Lewis Acid-Catalyzed [4+2] Cycloaddition
This is a representative protocol that may require optimization for this compound.
Materials:
-
This compound
-
A reactive diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diene (1.0-1.5 eq) in the anhydrous solvent.
-
Addition of Lewis Acid: Add the Lewis acid catalyst (0.1-1.0 eq) at a low temperature (e.g., -78 °C to 0 °C).
-
Addition of Isocyanide: Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction: Allow the reaction to stir at the low temperature for a period, then gradually warm to room temperature. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of NaHCO₃). Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) Reactions
The isocyanide functional group can also participate as a 2π component in [3+2] cycloadditions with a variety of 1,3-dipoles, such as azides, nitrile oxides, and diazomethane, to form five-membered heterocycles.[16][17]
Mechanism: [3+2] Cycloaddition with an Azide (Huisgen Cycloaddition)
In the presence of a suitable catalyst (often copper(I) for terminal alkynes, but thermal conditions can also be used), an azide reacts with the isocyanide to form a tetrazole derivative.
Caption: General scheme for the [3+2] cycloaddition of an isocyanide and an azide.
General Protocol 5: [3+2] Cycloaddition with an Organic Azide
This is a general procedure that can be adapted for the reaction of this compound.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide, phenyl azide)
-
Solvent (e.g., toluene, xylenes)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the solvent.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the tetrazole product.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex nitrogen-containing polycyclic compounds. While its intramolecular cyclization to phenanthridines is a well-established and powerful transformation, its potential in other modes of cycloaddition, such as [4+1], [4+2], and [3+2] reactions, offers exciting opportunities for the construction of diverse heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore and exploit the rich chemistry of this versatile isocyanide. As with any synthetic procedure, the general protocols provided herein may require optimization for specific substrates and desired outcomes.
References
-
4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
[4+1] Cycloaddition reactions of isonitriles and tetrazines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
The cycloaddition of isonitriles and tetrazines is a bioorthogonal reaction that can form stable conjugates or elicit the release of molecules. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. (n.d.). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]
-
N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. (2022). National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Photoinduced formal [4 + 2] cycloaddition of two electron-deficient olefins and its application to the synthesis of lucidumone. (2024). National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). (2016). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. (2025). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
Mechanism of the reaction between isocyanides and tetrazines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved February 4, 2026, from [Link]
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Isocyanide-Based Cycloaddition Reactions. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]
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Exploiting [2+2] cycloaddition chemistry: Achievements with allenes. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
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5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved February 4, 2026, from [Link]
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Isocyanide-Based [4+1] Cycloadditions Review. (2024). Scribd. Retrieved February 4, 2026, from [Link]
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Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
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Isocyanates - Approved Code of Practice for The Safe Use of. (n.d.). WorkSafe. Retrieved February 4, 2026, from [Link]
-
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
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1,3-dipolar cycloadditions of trimethylsilyldiazomethane revisited: steric demand of the dipolarophile and the influence on product distribution. (2007). The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
A comparative study on the 1,3-dipolar cycloadditions of diazomethane and bis(diisopropylamino)phosphinodiazomethane to chiral e. (2002). Tetrahedron. Retrieved February 4, 2026, from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]
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Medicinal Chemistry of Isocyanides. (2021). ACS Publications. Retrieved February 4, 2026, from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Health and Safety Authority. Retrieved February 4, 2026, from [Link]
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The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. (n.d.). Refubium - Freie Universität Berlin Repository. Retrieved February 4, 2026, from [Link]
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Introduction: The Strategic Role of 2-Phenylphenylisonitrile in Homogeneous Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 2-phenylphenylisonitrile complexes.
The 2-phenylphenylisonitrile ligand, a structurally intriguing isocyanide, has emerged as a powerful tool in the design of sophisticated transition metal catalysts. Its unique architecture, featuring a biphenyl backbone, imparts a distinct combination of steric bulk and electronic properties that are highly desirable in catalytic applications. The isonitrile functional group (–N≡C) is a strong σ-donor and a moderate π-acceptor, allowing it to form stable complexes with a variety of transition metals, particularly those from Groups 8-10.[1] The steric hindrance provided by the ortho-phenyl group can create a specific coordination environment around the metal center, influencing substrate approach, promoting reductive elimination, and ultimately enhancing catalytic selectivity and efficiency.
This guide provides a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of 2-phenylphenylisonitrile metal complexes. It is designed to serve as a practical resource, offering both foundational knowledge and detailed experimental protocols for leveraging these catalysts in key organic transformations.
Synthesis of 2-Phenylphenylisonitrile Metal Complexes
The journey into the catalytic applications of these complexes begins with their synthesis. This process is typically a two-step procedure: first, the synthesis of the 2-phenylphenylisonitrile ligand itself, followed by its coordination to a suitable metal precursor.
Protocol 1: Synthesis of 2-Phenylphenylisonitrile Ligand
This protocol describes a standard dehydration reaction of the corresponding formamide.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 2-phenylphenylisonitrile.
Step-by-Step Procedure:
-
Formamide Synthesis: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylaniline (1.0 equiv.) in an excess of formic acid. Heat the mixture to reflux for 4-6 hours.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The N-(2-biphenyl)formamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Isonitrile Formation: To a solution of N-(2-biphenyl)formamide (1.0 equiv.) and a suitable base (e.g., triethylamine, 2.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise.
-
Reaction and Quenching: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Carefully quench the reaction by pouring it into an ice-cold aqueous sodium carbonate solution.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-phenylphenylisonitrile can be purified by column chromatography on silica gel.
Protocol 2: General Synthesis of a Palladium(II) Complex
This protocol outlines the formation of a dichloropalladium(II) bis(isonitrile) complex, a common precursor for catalytic applications.
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend a palladium(II) precursor, such as palladium(II) chloride (PdCl₂, 1.0 equiv.), in a suitable solvent like toluene or DCM.
-
Ligand Addition: Add a solution of 2-phenylphenylisonitrile (2.0-2.2 equiv.) in the same solvent to the palladium salt suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can often be monitored by the dissolution of the solid PdCl₂ and a change in color.
-
Isolation: Upon completion, the solvent is typically reduced in volume, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
Purification: The resulting solid complex is collected by filtration, washed with hexane, and dried under vacuum. The product, PdCl₂(CNC₈H₄-C₆H₅)₂, can be characterized by NMR, IR spectroscopy, and elemental analysis.
Core Catalytic Application: Suzuki-Miyaura Cross-Coupling
Complexes derived from 2-phenylphenylisonitrile are anticipated to be highly effective in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[2][3][4] The steric bulk of the ligand can facilitate the reductive elimination step, which is often rate-limiting, while its electronic properties stabilize the active Pd(0) species.[5]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide and Phenylboronic Acid
This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction.
Reaction Parameters:
| Parameter | Value | Notes |
| Catalyst Loading | 0.5 - 2.0 mol% | Lower loadings are preferable for higher efficiency. |
| Temperature | 80 - 110 °C | Solvent-dependent; typically reflux in toluene or dioxane. |
| Base | K₂CO₃, Cs₂CO₃ | Choice of base can significantly impact yield. |
| Solvent | Toluene, Dioxane, H₂O | An aqueous mixture can sometimes accelerate the reaction.[6] |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the 2-phenylphenylisonitrile palladium complex (e.g., 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 mixture) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the biaryl product.
Advanced Application: C-H Bond Activation and Functionalization
Transition metal-catalyzed C-H activation is a powerful strategy for streamlining organic synthesis by avoiding pre-functionalization steps.[7] Palladium complexes, in particular, are adept at directed C-H functionalization.[8][9] The 2-phenylphenylisonitrile ligand is structurally analogous to directing groups like 2-phenylpyridine, suggesting its potential in facilitating ortho-C-H activation of one of its own phenyl rings or in related intermolecular reactions.[9] These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle.[10]
Catalytic Cycle for Pd-Catalyzed C-H Functionalization
Caption: Proposed Pd(II)/Pd(IV) cycle for C-H functionalization.
Protocol 4: Directed ortho-Acylation of a 2-Phenylpyridine Derivative
This protocol is adapted from methodologies for similar directing groups and serves as a template for potential C-H activation using 2-phenylphenylisonitrile complexes.[8]
Reaction Parameters:
| Parameter | Value | Notes |
| Catalyst | Pd(OAc)₂ | A common precursor for in-situ catalyst formation. |
| Ligand | 2-Phenylphenylisonitrile | Used as an ancillary ligand to modulate reactivity. |
| Oxidant | TBHP (tert-Butyl hydroperoxide) | Essential for regenerating the active catalyst.[8] |
| Acyl Source | Toluene (as reagent and solvent) | A non-functionalized and economical acyl source.[8] |
| Temperature | 120 °C | Higher temperatures are often required for C-H activation. |
Step-by-Step Procedure:
-
Setup: In a pressure-rated vial, combine the 2-phenylpyridine substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and the 2-phenylphenylisonitrile ligand (10 mol%).
-
Reagent Addition: Add toluene, which serves as both the solvent and the acylation reagent.
-
Oxidant: Carefully add the oxidant, tert-Butyl hydroperoxide (TBHP, 3.0 equiv.), to the mixture.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the ortho-acylated product.[8]
Emerging Application: Coordinative Chain Transfer Polymerization (CCTP)
The field of olefin polymerization is constantly seeking catalysts that offer precise control over polymer molecular weight and architecture.[11] Coordinative Chain Transfer Polymerization (CCTP) is a powerful technique that allows for the synthesis of polymers with narrow molecular weight distributions.[12][13] While less explored for isonitrile ligands, the tunable electronic and steric properties of 2-phenylphenylisonitrile complexes make them intriguing candidates for modulating chain transfer rates and monomer insertion in such systems.
Conceptual Workflow for CCTP
Caption: Conceptual flow of Coordinative Chain Transfer Polymerization.
The core principle involves a rapid and reversible transfer of the growing polymer chain from the active transition metal catalyst to a main-group metal chain transfer agent (CTA), such as dialkylzinc or trialkylaluminium.[13] The 2-phenylphenylisonitrile ligand could influence the equilibrium of this transfer, thereby controlling the number of polymer chains produced per metal center.
Conclusion and Future Outlook
2-Phenylphenylisonitrile complexes represent a promising class of catalysts with significant potential in organic synthesis and polymer chemistry. Their unique steric and electronic profile, derived from the bulky biphenyl framework, offers a powerful lever for controlling catalytic activity and selectivity. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers looking to explore these systems. Future research will likely focus on expanding the scope of their applications, including asymmetric catalysis through chiral variants of the ligand, and developing more sustainable catalytic processes using earth-abundant metals.[2] The continued exploration of these versatile ligands is poised to unlock new and efficient synthetic methodologies.
References
-
Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Available at: [Link]
-
ResearchGate. (2021). Synthetic procedure for ligands. Available at: [Link]
-
Preprints.org. (2025). Metal Coordination Complexes for Catalytic Application Development. Available at: [Link]
-
MDPI. (2021). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Available at: [Link]
-
ResearchGate. (n.d.). C–H activation of 2-phenyl pyridine by acylation with oxime esters. Available at: [Link]
-
Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Catalytic Activity of PNP-Supported Iron Complexes with Ancillary Isonitrile Ligands. Available at: [Link]
-
Macmillan Group. (2000). Polymer Bound Catalysts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
MDPI. (n.d.). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. Available at: [Link]
-
National Institute of Standards and Technology. (2021). Phenyl-Terminated Polyolefins via Living Coordinative Chain Transfer Polymerization with ZnPh2 as a Chain Transfer Agent. Available at: [Link]
-
ORBi UMONS. (2024). Coordinative Chain Transfer Polymerization of Butadiene Using Nickel(II) Allyl Systems. Available at: [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) -. Available at: [Link]
-
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. Available at: [Link]
-
Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Available at: [Link]
-
MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
MDPI. (2023). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. Available at: [Link]
-
National Institutes of Health. (2024). Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands. Available at: [Link]
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Application Note: Advanced Protocols for 1-Isocyano-2-phenylbenzene
Precision Synthesis of Phenanthridines via Radical Cascade Cyclization[1][2]
Executive Summary & Strategic Value
1-Isocyano-2-phenylbenzene is not merely a building block; it is a "spring-loaded" scaffold designed for the rapid assembly of phenanthridines .[1][2] This nitrogen-containing heterocyclic core is ubiquitous in alkaloids (e.g., nitidine, fagaronine) and DNA-intercalating agents used in oncology and antiviral research.[1][2]
Unlike traditional Suzuki-Miyaura couplings that require pre-functionalized handles on both rings, this compound allows for radical cascade cyclization .[1][2] This mechanism utilizes the isocyano group as a radical acceptor, triggering a 6-endo-dig cyclization that simultaneously forms a new C-C or C-heteroatom bond and closes the central pyridine ring.[1]
Why use this protocol?
-
Atom Economy: The isocyanide carbon is incorporated directly into the heterocycle.
-
Modular Functionalization: The C6 position of the phenanthridine is determined by the incoming radical species (alkyl, aryl, or phosphoryl), allowing for rapid library generation from a single precursor.[2]
-
Metal-Free Options: Recent photocatalytic advancements allow this transformation to proceed under mild conditions without transition metals.[1][2]
Safety & Handling: The "Odor Barrier" Protocol
Critical Warning: Isocyanides are notorious for their potent, repulsive odor and potential toxicity (Acute Tox. 3).[1][2] Standard lab ventilation is often insufficient to prevent facility-wide contamination.[1]
The "Bleach Barrier" Decontamination System: Isocyanides are chemically neutralized by oxidation to isocyanates (which are less volatile) and subsequently hydrolyzed to amines/carbonates.[1][2]
-
Preparation: Prepare a "Quench Bath" consisting of 10% Sodium Hypochlorite (Bleach) and 10% Ethanol in water inside the fume hood before opening the reagent bottle.
-
During Handling: Keep all reaction vessels capped. Use a syringe/septum technique for transfer to avoid open-air exposure.[1]
-
Post-Reaction:
Mechanistic Logic: The Radical Cascade
The utility of this compound relies on its ability to trap radicals.[1] Understanding this pathway is essential for troubleshooting.
-
Radical Addition: An external radical (
) attacks the isocyano carbon.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Imidoyl Radical Formation: This generates a nitrogen-centered imidoyl radical.[1]
-
6-endo-dig Cyclization: The imidoyl radical attacks the ortho-phenyl ring (homolytic aromatic substitution).[1]
-
Aromatization: Oxidation (loss of
orngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) restores aromaticity, yielding the phenanthridine.[2]
Figure 1: The radical cascade mechanism converting 2-isocyanobiphenyl to phenanthridine.[1][2]
Experimental Protocols
Protocol A: Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines
Application: Synthesis of bioactive phosphonates.[1] Mechanism: Visible-light induced radical phosphorylation.[1][2] Key Advantage: Metal-free, uses air as the oxidant, room temperature.[1][2][3][4]
Reagents:
-
Radical Precursor: Diphenylphosphine oxide (3.0 equiv)[1][2][3]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)[1][2][3]
-
Solvent: MeCN/H₂O (1.0 mL / 0.18 mL)
Step-by-Step Methodology:
-
Setup: In a 25 mL quartz test tube equipped with a magnetic stir bar, combine this compound (35.8 mg), Rose Bengal (10 mg), and Diphenylphosphine oxide.
-
Solvation: Add MeCN (1.0 mL) and H₂O (0.18 mL). Add DBU (approx. 90 µL).
-
Reaction: Irradiate the mixture with a 30 W Blue LED (approx. 450-460 nm) at room temperature. Stir vigorously open to air (the oxygen serves as the terminal oxidant).[1]
-
Monitoring: Monitor via TLC (typically 5 hours). The isocyanide spot will disappear, and a highly fluorescent phenanthridine spot will appear.
-
Workup: Evaporate solvent under reduced pressure. Purify directly via silica gel flash chromatography (Eluent: Ethyl Acetate/Petroleum Ether 1:3).[1][2][3]
Data Validation:
| Parameter | Standard Condition | Variation Result |
|---|---|---|
| Catalyst | Rose Bengal (5 mol%) | Eosin Y: Lower yield (30%) |
| Atmosphere | Air | Nitrogen: <5% Yield (Oxidant required) |
| Light Source | Blue LED (30W) | Dark: 0% Yield |[1][2]
Protocol B: Alkylative Cyclization with Unactivated Alkyl Iodides
Application: Installing alkyl chains at the C6 position. Mechanism: Photocatalytic reductive quenching cycle.[1][2]
Reagents:
-
Radical Precursor: Alkyl Iodide (e.g., Iodocyclohexane) (1.0 equiv)[1][2]
-
Solvent: 1,4-Dioxane (2.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere: This reaction requires an inert atmosphere to prevent quenching of the excited photocatalyst. Flame-dry a Schlenk tube and cycle with Argon 3 times.[1]
-
Charging: Add 4CzIPN (catalyst), Na₂CO₃, and this compound under Argon flow.
-
Injection: Add 1,4-Dioxane (degassed) and the Alkyl Iodide via syringe.
-
Irradiation: Irradiate with Blue LEDs (460 nm) for 24 hours. Fan cooling is recommended to maintain ambient temperature.[1]
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[1]
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Insufficient Oxidation | Ensure the reaction vessel is open to air and stirring is vigorous to maximize O₂ diffusion.[1][2] |
| Low Yield (Protocol B) | Oxygen Quenching | The photocatalyst 4CzIPN is sensitive to O₂.[1][2] Ensure strict degassing (freeze-pump-thaw or vigorous sparging).[1][2] |
| Incomplete Conversion | Steric Hindrance | If using ortho-substituted isocyanides, increase reaction time to 48h and catalyst loading by 2x. |
| Dark Reaction Mixture | Polymerization | Isocyanides can polymerize.[1][2] Ensure the radical precursor is added before light irradiation begins. |
References
-
Photocatalytic Phosphorylation: Zhang, B., et al. "Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation."[1][2] Molecules, 2023.[1][2][3][4]
-
Microwave-Assisted Synthesis: Xu, Y., et al. "Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides."[1][2][5] Journal of Organic Chemistry, 2016.[1][2][5]
-
Alkylative Cyclization: Tripathy, A. R., et al. "Photocatalyzed alkylative cyclization of 2-isocyanobiphenyls with unactivated alkyl iodides."[1][2][6] Organic & Biomolecular Chemistry, 2022.[1][2][6]
-
Compound Safety Data: PubChem CID 2759465.[1][7] "this compound."[1][2][7] National Library of Medicine.[1] [1][2]
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- 5. Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Metal Complexes of 1-Isocyano-2-phenylbenzene (2-Isocyanobiphenyl)
[1]
Executive Summary & Chemical Profile[1]
1-Isocyano-2-phenylbenzene (commonly referred to as 2-isocyanobiphenyl or
-
Luminescent Materials: In Platinum(II) and Gold(I) complexes, the biphenyl moiety facilitates controlled intermolecular
- stacking, enabling excimer emission and vapochromic behavior (sensing volatile organic compounds).[1] -
Catalysis (Imidoylation): In Palladium-catalyzed cross-couplings, the isocyanide carbon acts as a radical acceptor or insertion point, allowing for the rapid synthesis of phenanthridines (a core scaffold in alkaloids and pharmaceuticals).[1]
Ligand Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 2-Isocyanobiphenyl |
| Formula | |
| MW | 179.22 g/mol |
| Coordination Mode | Terminal ( |
| IR Signature ( | ~2120 cm |
| Toxicity | High (Isocyanides are toxic and malodorous) |
Module 1: Ligand Synthesis & Safety Protocol[1]
Commercially available stocks of 2-isocyanobiphenyl are often impure or degraded due to polymerization.[1] Fresh synthesis is recommended for high-performance photophysics or catalysis.[1]
Safety Advisory
-
Odor Control: Isocyanides have a repulsive, penetrating odor. All work must be performed in a functioning fume hood.[1] Glassware should be rinsed with an oxidizing solution (bleach or acidic
) before removal from the hood to oxidize residual isocyanide to the odorless isocyanate/amine.[1] -
Toxicity: Treat as a cyanide derivative.[1]
Protocol: Dehydration of N-(2-biphenylyl)formamide
This protocol uses the Burgess reagent or
Step-by-Step Workflow:
-
Formylation:
-
Dissolve 2-aminobiphenyl (10 mmol) in ethyl formate (excess) or treat with formic acid/acetic anhydride.[1]
-
Reflux for 4 hours.[1]
-
Evaporate volatiles.[1] Recrystallize the resulting formamide (
-(2-biphenylyl)formamide) from EtOH/Water.[1] -
QC Check:
NMR should show formyl proton ( ppm) and broad NH.[1]
-
-
Dehydration (Isocyanide Formation):
-
Dissolve the formamide (5 mmol) in dry
(20 mL) containing diisopropylamine (15 mmol). -
Cool to 0°C under
. -
Dropwise add
(6 mmol).[1] -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Pour into ice-cold saturated
(slowly! evolution).
-
-
Purification:
Figure 1: Synthetic pathway for the ligand precursor.[1] Note the critical dehydration step.
Module 2: Luminescent Platinum(II) Complexes[3][4]
The 2-phenyl substituent prevents the "infinite" stacking often seen in
Target Complex: [1]
Rationale: The cyclometalated backbone provides a stable triplet state, while the isocyanide ligand modulates the ligand-field strength (
Synthesis Protocol
-
Precursor Preparation:
-
Synthesize the chloro-bridged dimer
.[1] -
Suspend dimer (0.1 mmol) in
(10 mL).
-
-
Ligand Addition:
-
Add this compound (0.22 mmol, slight excess) dissolved in 5 mL
. -
The suspension will clear as the bridge cleaves and the monomer forms.
-
Stir at RT for 4 hours.
-
-
Isolation:
-
Crystallization (Critical for Photophysics):
Data Interpretation: Photophysics
| State | Emission | Assignment | Mechanism |
| Dilute Solution ( | 460-490 nm | Monomeric emission from Pt-ppy core.[1] | |
| Solid State (Amorphous) | 550 nm | Mixed | Disordered aggregates.[1] |
| Solid State (Crystalline) | 600-650 nm | Excimer: Pt-Pt stacking enabled by planar isocyanide.[1] |
Module 3: Catalytic Applications (Pd-Catalyzed Imidoylation)
This ligand is not just a spectator; it is a substrate.[1] The "2-phenyl" group directs the formation of Phenanthridines via intramolecular C-H activation.[1]
Mechanism: The "Insertion-Cyclization" Cascade[1]
-
Oxidative Addition: Pd(0) inserts into an external Aryl Halide (
).[1] -
Insertion: The Isocyanide inserts into the
bond, forming an -imidoyl-Pd species.[1] -
C-H Activation: The Pd center activates the ortho-C-H bond of the 2-phenyl ring of the isocyanide.[1]
-
Reductive Elimination: C-C bond formation closes the phenanthridine ring.[1]
Protocol: Synthesis of 6-Arylphenanthridine[1][5]
Reagents:
-
Aryl Iodide (1.0 equiv)[1]
-
This compound (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Ligand:
(10 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: Toluene (0.2 M)[1]
Steps:
-
Charge a Schlenk tube with
, , , and Aryl Iodide. -
Evacuate and backfill with Argon (3x).[1]
-
Add Toluene and this compound.
-
Heat to 110°C for 12-16 hours.
-
Cool, filter through Celite, and concentrate.
-
Purify via column chromatography (Silica, Hexane/EtOAc).
Figure 2: The catalytic cycle for phenanthridine synthesis using this compound as a reactive building block.
Characterization & Troubleshooting
Infrared Spectroscopy (The "Gold Standard")
The
-
Free Ligand:
.[1] -
Coordinated (Terminal, cationic metal): Shift to higher wavenumber (
).-
Reason: The
-donation of the lone pair is dominant, strengthening the C-N bond (antibonding lone pair removal).[1]
-
-
Coordinated (Bridging or electron-rich metal): Shift to lower wavenumber.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Hydrolysis of Isocyanide | Ensure all solvents are strictly anhydrous. Avoid acidic workups. |
| No Luminescence | Quenching by impurities or | Degas solvents thoroughly.[1] Recrystallize complex to remove paramagnetic Pd/Pt black traces.[1] |
| Smell persists | Equipment contamination | Wash all glassware with acidic |
| Catalysis Stalls | Poisoning by Isocyanide | Isocyanides bind Pd strongly.[1] Ensure temperature is high enough (110°C) to promote insertion/turnover.[1] |
References
-
Luminescent Platinum(II)
-
Catalytic Imidoylation
-
Isocyanide Coordination Chemistry
-
Boron Adducts & Structure
The Versatile Virtuoso: Harnessing 1-Isocyano-2-phenylbenzene in Advanced Synthesis
Introduction: A Privileged Scaffold for Complex Molecular Architectures
In the landscape of synthetic organic chemistry, the quest for efficient and modular strategies to construct complex molecular frameworks is a perpetual driving force. Among the myriad of building blocks available to the modern chemist, 1-isocyano-2-phenylbenzene (also known as 2-biphenyl isocyanide or 2-isocyanobiphenyl) has emerged as a particularly powerful and versatile reagent. Its unique electronic properties, characterized by the electrophilic and nucleophilic nature of the isocyanide carbon, coupled with the steric influence of the biphenyl moiety, unlock a diverse array of synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this remarkable building block in the synthesis of high-value nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of key reactions, thereby offering a comprehensive resource for the effective utilization of this compound.
Synthesis and Physicochemical Properties
The accessibility of this compound is a crucial first step for its widespread application. While some functionalized isocyanides can be challenging to prepare, the synthesis of 2-isocyanobiphenyl is relatively straightforward, typically proceeding via the dehydration of the corresponding N-(2-biphenylyl)formamide.[3][4]
Key Physicochemical Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N | [5] |
| CAS Number | 17337-13-2 | [6] |
| Boiling Point | 92-94 °C at 1 mmHg | [6] |
| Density | 1.138 g/mL at 25 °C | [6] |
| Refractive Index | 1.606 (20 °C) | [6] |
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for isocyanide synthesis.[4]
Materials:
-
N-(2-biphenylyl)formamide
-
Triethylamine (Et₃N)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve N-(2-biphenylyl)formamide (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add triethylamine (2.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.1 equiv) in anhydrous CH₂Cl₂ via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude isocyanide by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The final product should be stored under an inert atmosphere to prevent degradation.
Safety Precautions: Isocyanides are known for their pungent and unpleasant odor and potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Applications in the Synthesis of Nitrogen-Containing Heterocycles
The true synthetic utility of this compound lies in its ability to participate in a wide range of reactions to form diverse heterocyclic systems.[8]
Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy.[9][10][11] this compound is an excellent substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions.[12][13][14]
The Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is a cornerstone of MCR chemistry, enabling the rapid assembly of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[15] The reaction proceeds through the formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement.[15] The use of this compound in the Ugi reaction provides access to complex, sterically hindered peptide-like structures.
dot
Figure 1: General workflow of the Ugi four-component reaction.
Protocol 2: Ugi Four-Component Synthesis of a Biphenyl-Containing Peptidomimetic
Materials:
-
Benzaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Acetic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of benzaldehyde in methanol, add benzylamine and stir for 30 minutes at room temperature to pre-form the imine.
-
To this mixture, add acetic acid, followed by the dropwise addition of this compound.
-
The reaction is typically exothermic and proceeds rapidly.[15] Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
This modular approach allows for the generation of large libraries of compounds for drug discovery by varying the four components.[10][13]
Transition-Metal-Catalyzed Reactions: Forging New Bonds with Precision
The synergy of isocyanide chemistry with transition-metal catalysis has opened new avenues for the construction of complex molecules.[16][17] this compound can participate in a variety of metal-catalyzed transformations, including C-H functionalization and cross-coupling reactions.[18][19]
Palladium-Catalyzed Diarylation:
Palladium catalysts can facilitate the insertion of the isocyanide carbon into a metal-aryl bond, leading to the formation of imines.[20] The reaction of this compound with triarylbismuthines in the presence of a palladium catalyst can lead to the formation of α-diimines through a double insertion process.[18][20]
dot
Figure 2: Simplified catalytic cycle for palladium-catalyzed diarylation of isocyanides.
Protocol 3: Palladium-Catalyzed Synthesis of an α-Diimine
This protocol is a representative example based on established methodologies.[20]
Materials:
-
This compound (2.0 equiv)
-
Triphenylbismuthine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Toluene (anhydrous)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, triphenylbismuthine, and palladium(II) acetate.
-
Add anhydrous toluene and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Radical Cyclization: A Direct Route to Phenanthridines
Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds that are present in numerous natural products and exhibit a wide range of biological activities.[21] this compound is an exceptional precursor for the synthesis of phenanthridines via radical cyclization pathways.[21][22][23]
The general strategy involves the generation of a radical species that adds to the isocyanide carbon of this compound. The resulting imidoyl radical then undergoes an intramolecular homolytic aromatic substitution onto the adjacent phenyl ring to form the phenanthridine core. This approach has been successfully applied using various radical precursors under thermal, photochemical, or electrochemical conditions.[22][24][25][26]
dot
Figure 3: General workflow for the radical-mediated synthesis of phenanthridines.
Protocol 4: Photocatalytic Synthesis of a 6-Acyl Phenanthridine
This protocol is based on the work of Zhu and coworkers.[26]
Materials:
-
This compound (1.0 equiv)
-
Oxime ester (e.g., from acetophenone, 1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vial, dissolve this compound, the oxime ester, and the photocatalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Reaction Scope and Versatility:
The radical cyclization approach is highly versatile, allowing for the introduction of a wide range of substituents at the 6-position of the phenanthridine core. The choice of the radical precursor dictates the nature of the substituent.
| Radical Precursor Type | Resulting 6-Substituent | Reference |
| Oxime Esters | Acyl | [26] |
| Diphenylphosphine oxides | Phosphoryl | [25] |
| Anilines (via diazonium ions) | Aryl | [24] |
| Hydrosilanes/Hydrogermanes | Silyl/Germyl | [23] |
Conclusion: A Building Block of Strategic Importance
This compound has proven to be a cornerstone reagent for the synthesis of complex, nitrogen-containing molecules. Its participation in multicomponent reactions, transition-metal-catalyzed transformations, and radical cyclizations underscores its versatility. The ability to readily access diverse molecular scaffolds, particularly the privileged phenanthridine core, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this application note are intended to empower scientists to confidently and creatively employ this compound in their synthetic endeavors, paving the way for the discovery of novel compounds with significant biological and material properties.
References
-
Synthesis of 2‐substituted Phenyl Isocyanides. - ResearchGate. Available at: [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. Available at: [Link]
-
Isocyanide 2.0 - The Royal Society of Chemistry. Available at: [Link]
-
Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives - Semantic Scholar. Available at: [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed. Available at: [Link]
-
Chemistry & Biology Of Multicomponent Reactions - PMC - NIH. Available at: [Link]
-
Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon - Organic Chemistry Portal. Available at: [Link]
-
Catalyst-free synthesis of phenanthridines via electrochemical coupling of 2-isocyanobiphenyls and amines - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advancements in Synthesis of Phenanthridines via 2-Isocyanobiphenyls. Available at: [Link]
-
Multicomponent Reactions with Isocyanides - ResearchGate. Available at: [Link]
-
Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines | ACS Omega - ACS Publications. Available at: [Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions - Frontiers. Available at: [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. Available at: [Link]
-
Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides - ACS Publications. Available at: [Link]
-
Ugi reaction - Wikipedia. Available at: [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC - PubMed Central. Available at: [Link]
-
Metal-catalyzed C–H functionalization involving isocyanides - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
2-isocyanatobiphenyl - ChemBK. Available at: [Link]
-
Recent Advances in Transition Metal-Catalyzed Isocyanide Insertion Reactions. Available at: [Link]
-
Photocatalytic Synthesis of 6 Phosphorylated Phenanthridines from 2 Isocyanobiphenyls via Radical C−P and C−C Bond Formation - Preprints.org. Available at: [Link]
-
Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives - PMC - NIH. Available at: [Link]
-
Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - NIH. Available at: [Link]
-
Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines - MDPI. Available at: [Link]
-
Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]
-
Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(PDF) Medicinal Chemistry of Isocyanides - ResearchGate. Available at: [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals - Juniper Publishers. Available at: [Link]
-
This compound | C13H9N | CID 2759465 - PubChem - NIH. Available at: [Link]
-
1,3-Cycloaddition reactions of the para-bonded valence isomer of a substituted benzene: hexafluorobicyclo[9][9]hexa-2,5-diene as a dipolarophile, and phenyl azide and diazomethane as dipoles - Journal of the Chemical Society D - RSC Publishing. Available at: [Link]
Sources
- 1. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound | C13H9N | CID 2759465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BIPHENYLYL ISOCYANATE | 17337-13-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 13. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 14. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. Metal-catalyzed C–H functionalization involving isocyanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cris.bgu.ac.il [cris.bgu.ac.il]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Catalyst-free synthesis of phenanthridines via electrochemical coupling of 2-isocyanobiphenyls and amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. preprints.org [preprints.org]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"stability of 1-Isocyano-2-phenylbenzene under different conditions"
Welcome to the technical support center for 1-Isocyano-2-phenylbenzene (also known as 2-isocyanobiphenyl or 2-phenylphenyl isocyanide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.
Introduction to this compound
This compound is an aromatic isocyanide that serves as a valuable building block in organic synthesis, particularly in multicomponent reactions such as the Ugi and Passerini reactions. Its unique electronic structure, featuring a divalent carbon, allows for the rapid construction of complex molecular architectures. However, this reactivity also makes the compound susceptible to degradation under various conditions. Understanding its stability profile is paramount for successful and reproducible synthetic outcomes.
This guide provides a comprehensive overview of the stability of this compound under different experimental conditions, offers troubleshooting solutions for common issues, and outlines best practices for its handling, storage, and disposal.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. We recommend the following:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).[1] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent reaction with atmospheric moisture and oxygen.[1]
-
Light Protection: Keep the container tightly sealed and protected from light, as aryl isocyanides can be photosensitive.
-
Container: Use a well-sealed amber glass vial or bottle.
Q2: My reaction yield is lower than expected when using this compound. Could the reagent have degraded?
A2: Yes, low yields are a common symptom of reagent degradation. Several factors could be at play:
-
Hydrolysis: Isocyanides are sensitive to acidic conditions and can hydrolyze to the corresponding formamide.[2] Ensure your reaction conditions are anhydrous and free of acidic impurities.
-
Polymerization: Aryl isocyanides can be prone to polymerization, especially in the presence of certain metals or upon prolonged storage at room temperature. The presence of a viscous residue or solid particles in your stock may indicate polymerization.
-
Purity: Impurities from the synthesis, such as unreacted starting materials or byproducts, can affect the stability and reactivity of the isocyanide. It is advisable to check the purity of your reagent by techniques like NMR or GC-MS before use.
Q3: I've noticed a significant color change in my this compound stock. What does this indicate?
A3: A color change, often to a yellowish or brownish hue, is a visual indicator of potential degradation. This could be due to polymerization or the formation of other chromophoric byproducts. We recommend discontinuing the use of severely discolored reagent and procuring a fresh batch.
Q4: Is this compound compatible with all common laboratory solvents?
A4: No, solvent choice is crucial. This compound is generally soluble in a range of aprotic organic solvents. However, care should be taken with protic solvents:
-
Aprotic Solvents: Dichloromethane, tetrahydrofuran (THF), toluene, and acetonitrile are generally suitable for short-term use in reactions. Ensure these solvents are anhydrous.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) can react with isocyanides, especially under acidic or basic conditions or upon heating. While often used in multicomponent reactions like the Ugi reaction, prolonged exposure should be avoided. Water will lead to hydrolysis.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in an Ugi reaction. | 1. Degraded this compound (hydrolysis or polymerization).2. Steric hindrance from the bulky 2-phenylphenyl group.3. Incomplete imine formation. | 1. Verify the purity of the isocyanide using NMR or GC-MS. Use a freshly opened or purified batch.2. Consider using a less sterically hindered isocyanide as a control to confirm the reaction conditions are optimal. Increase reaction time or temperature cautiously.[3]3. Ensure the aldehyde and amine components are pure and the reaction conditions favor imine formation (e.g., use of a dehydrating agent or azeotropic removal of water). |
| Formation of a viscous or solid byproduct. | Polymerization of the isocyanide. | 1. Use the isocyanide immediately after purification or opening a new bottle.2. Store the isocyanide strictly under an inert atmosphere and at low temperatures.3. Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), in trace amounts during storage, although compatibility should be verified for your specific application.[4] |
| Inconsistent results between batches. | Batch-to-batch variation in purity or degradation during storage. | 1. Implement a quality control check (e.g., NMR, GC-MS) for each new batch of this compound.2. Adhere to strict storage protocols for all batches.3. If synthesizing in-house, ensure consistent purification procedures. |
| Reaction mixture turns dark brown or black. | Significant decomposition of the isocyanide or other reaction components, potentially catalyzed by impurities. | 1. Purify all starting materials before the reaction.2. Ensure the reaction is performed under an inert atmosphere.3. Investigate the compatibility of all reagents and catalysts with the isocyanide functionality. |
Stability Under Different Conditions: A Deeper Dive
Understanding the stability of this compound under various conditions is key to its successful application.
Thermal Stability
Hydrolytic Stability
Isocyanides are susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding N-formamide. The reaction is generally slower in neutral or basic media. In fact, isocyanides are often synthesized under strongly basic conditions.[1] The proposed mechanism for acidic hydrolysis involves protonation of the isocyanide carbon, followed by nucleophilic attack of water.
Caption: Acid-catalyzed hydrolysis of an isocyanide.
To minimize hydrolysis, ensure all glassware is oven-dried, use anhydrous solvents, and perform reactions under an inert atmosphere.
Photochemical Stability
Aryl isocyanides can undergo photo-induced isomerization to the corresponding nitriles (cyanides). This process is influenced by the solvent and the electronic nature of the substituents on the aromatic ring. For some aryl isocyanides, this isomerization is more efficient in protic solvents like methanol.[5] Therefore, it is recommended to protect solutions of this compound from direct light, especially when in solution.
Solvent Compatibility
The choice of solvent can significantly impact the stability and reactivity of this compound.
| Solvent Class | Examples | Compatibility & Considerations |
| Aprotic Nonpolar | Toluene, Hexane | Good compatibility for short-term use. Ensure the solvent is anhydrous. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Generally good compatibility. Use anhydrous grades. Be aware that DMF can contain amine impurities that may react with the isocyanide. |
| Protic Polar | Methanol, Ethanol, Water | Reactive. Alcohols may participate in reactions, especially at elevated temperatures or in the presence of catalysts. Water will cause hydrolysis. Use with caution and only when required by the reaction protocol (e.g., Ugi reaction).[6] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of this compound and identify potential formamide impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The aromatic protons of this compound will appear in the range of δ 7.2-7.8 ppm.
-
Look for a characteristic singlet for the formyl proton of the corresponding N-(2-biphenyl)formamide impurity, typically around δ 8.3-8.7 ppm. The presence and integration of this peak relative to the aromatic signals can be used to estimate the level of hydrolysis.
-
Protocol 2: Monitoring a Reaction Involving this compound by GC-MS
Objective: To monitor the consumption of this compound and the formation of products in a reaction mixture.
Materials:
-
Reaction aliquot
-
Ethyl acetate (or other suitable solvent for extraction/dilution)
-
Anhydrous sodium sulfate
-
GC-MS vials
-
GC-MS instrument with a suitable column (e.g., a non-polar column like DB-5ms)
Procedure:
-
At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate). If an aqueous workup is part of the final procedure, you can mimic this on a small scale.
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Transfer the solution to a GC-MS vial.
-
Analyze the sample by GC-MS.
-
Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (M⁺ = 179.07).
-
Monitor the decrease in the peak area of the starting material and the appearance of new peaks corresponding to the product(s).
-
Caption: Workflow for monitoring a reaction by GC-MS.
Protocol 3: Decontamination and Disposal of this compound Waste
Objective: To safely neutralize and dispose of small quantities of this compound waste.
Materials:
-
Isocyanide waste
-
Decontamination solution (e.g., 5% aqueous sodium carbonate, or a mixture of water, isopropanol, and ammonia)[1]
-
Appropriate waste container
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood. The reaction can be exothermic and may produce gases.
-
Slowly and carefully add the this compound waste to the decontamination solution with stirring. Avoid adding the waste too quickly to control the reaction rate.
-
Allow the mixture to stir for several hours (or overnight) to ensure complete neutralization. The isocyanide will be hydrolyzed to the less hazardous N-(2-biphenyl)formamide.
-
After confirming the absence of the isocyanide (e.g., by the disappearance of its characteristic odor or by TLC/GC-MS of an extracted aliquot), the neutralized waste can be disposed of according to your institution's hazardous waste guidelines.[6][7]
References
- Bulgakov, B. A., et al. (2016). Low-melting phthalonitrile thermosetting monomers with siloxane- and phosphate bridges. European Polymer Journal, 84, 205–217.
- C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroarom
- Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. (2017).
- Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. (2025).
- Medicinal Chemistry of Isocyanides. Chemical Reviews.
- Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction. (2025).
- SPILL & DISPOSAL PROCEDURES – ISOCYAN
- Rate constants for the kinetics of hydrolysis.
- EHS Program Manual 5.2 - Waste Disposal Procedure.
- Hazardous Waste - Decontamination.
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
- Photo-induced isomerization of aryl isocyanides into cyanides. RSC Publishing.
- A fiber-optic spectroscopic setup for isomerization quantum yield determination. (2024). Beilstein Journal of Organic Chemistry.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- A fiber-optic spectroscopic setup for isomerization quantum yield determin
- Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. Cardiff University.
- Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers.
- Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry.
- Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
- Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling in Metabolomics. ChemRxiv.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. E3S Web of Conferences.
- Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.
- Inhibition of Free Radical Polymeriz
- Protic & Aprotic Solvents. Scribd.
- C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics.
- Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans. PMC.
- Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- Photochemistry of a w
- Medicinal Chemistry of Isocyanides. PubMed.
- Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus.
- Tin(II) hydrolysis constants. NECTAR COST.
- Multi-residue Method for Agricultural Chemicals by GC-MS (Animal and Fishery Products).
- C-C bond-forming reactions of 2-isocyanobiphenyl·BX>3> adducts: spontaneous construction of polycyclic heteroaromatics.
- A fiber-optic spectroscopic setup for isomerization quantum yield determin
- Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents.
- Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Form
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
Sources
- 1. fsi.co [fsi.co]
- 2. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films [mdpi.com]
- 7. Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 1-Isocyano-2-phenylbenzene Reactions
Welcome to the technical support center for 1-isocyano-2-phenylbenzene, also known as 2-isocyanobiphenyl. This versatile C1 building block is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, particularly phenanthridines and other polycyclic aromatic structures of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and steric properties, however, can present challenges during reaction setup and execution.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears to be degrading or polymerizing upon storage. What are the best practices for handling and storage?
A1: The stability of isocyanides is highly dependent on their structure.[2] Aryl isocyanides like this compound are prone to polymerization, especially in the presence of acid, light, or heat. To ensure the integrity of your starting material:
-
Storage: Store in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to air and moisture. Use freshly purified material for best results, especially for sensitive reactions like transition-metal-catalyzed couplings.
-
Purity Check: Before use, it's advisable to check the purity by TLC or ¹H NMR. The characteristic isocyanide stretch in the IR spectrum (around 2165–2110 cm⁻¹) is a good indicator of its presence.[3]
Q2: I am observing a significant amount of the corresponding formamide (2-formamidobiphenyl) as a byproduct. How can I prevent this hydrolysis?
A2: Isocyanide hydrolysis to the corresponding formamide is a common side reaction, particularly under acidic conditions (pH < 5).[4] To mitigate this:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Avoid Protic Acids: If a proton source is required, consider using a weaker acid or an alternative that does not introduce water.
-
Basic Conditions: Most isocyanide reactions are robust under basic conditions.[2][4] Maintaining a basic or neutral pH throughout the reaction and workup is crucial to prevent hydrolysis.[2]
Q3: My multi-component reaction (e.g., Ugi or Passerini) is giving low yields and a complex mixture of products. What are the key parameters to optimize?
A3: Multi-component reactions (MCRs) involving isocyanides are powerful but sensitive to reaction conditions.[5][6] The mechanism of the Ugi reaction, for instance, involves the formation of an imine intermediate, which then reacts with the isocyanide and a carboxylic acid.[7][8]
-
Concentration: MCRs often benefit from high concentrations to favor the desired intermolecular reactions. However, for intramolecular cyclizations, more dilute conditions may be necessary.[9]
-
Order of Addition: The pre-formation of the imine by mixing the aldehyde/ketone and amine before adding the isocyanide and carboxylic acid can sometimes improve yields.
-
Solvent: Protic solvents like methanol or trifluoroethanol are often used to facilitate imine formation.
-
Temperature: Temperature control is critical. While some MCRs proceed at room temperature, others may require cooling or heating to optimize the rate and selectivity.[9]
Detailed Troubleshooting Guides
Problem: Low Yield in Palladium-Catalyzed Intramolecular Cyclization to Phenanthridines
This class of reaction is a powerful method for constructing the phenanthridine core.[1] However, its success is highly dependent on the precise interplay of the catalyst, ligands, solvent, and additives.
Symptom: The reaction shows low conversion of the this compound starting material, or a complex mixture of side products is observed, with minimal formation of the desired phenanthridine product.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst or Ligand Issues:
-
Causality: The palladium catalyst must be in the correct oxidation state (typically Pd(0)) to initiate the catalytic cycle.[10] The choice of ligand is crucial as it influences the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric environment of the metal center.[11][12][13]
-
Solutions:
-
Use a reliable Pd(0) source: Pd₂(dba)₃ or Pd(PPh₃)₄ are common choices. Ensure they are stored correctly.
-
Ligand Screening: The choice of phosphine ligand is critical. Electron-rich, bulky ligands often promote the desired reductive elimination step.[10] If your current ligand is not performing well, consider screening others (e.g., XPhos, SPhos, dppf). The ligand can be instrumental in achieving high selectivity.[11]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side reactions. A typical starting point is 1-5 mol%.
-
-
-
Incorrect Solvent Choice:
-
Causality: The solvent influences reaction rates and selectivity by stabilizing intermediates and transition states.[14][15][16] For palladium-catalyzed reactions, the solvent can affect catalyst stability and the solubility of reagents.[16][17]
-
Solutions:
-
Solvent Screening: Aprotic polar solvents are often a good starting point. See the table below for a summary of common solvents and their potential impact.
-
Avoid Coordinating Solvents (in excess): Solvents that can act as ligands (e.g., acetonitrile) can sometimes compete with your desired ligand for coordination sites on the palladium center, potentially inhibiting the reaction.[17]
-
-
-
Presence of Inhibitors:
-
Causality: Water, oxygen, and other impurities can deactivate the palladium catalyst. As mentioned in the FAQs, water can also lead to the hydrolysis of the isocyanide starting material.
-
Solutions:
-
Degas Solvents: Thoroughly degas your solvent before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere.
-
Purify Reagents: Ensure all reagents, especially the this compound, are pure.
-
-
Data Presentation
Table 1: Influence of Solvent on a Typical Pd-Catalyzed Cyclization of this compound
| Solvent | Dielectric Constant (ε) | General Observations | Potential Issues |
| Toluene | 2.4 | Good for many cross-coupling reactions; non-polar.[15] | May have limited solubility for some polar additives. |
| THF | 7.6 | A common choice, good balance of polarity.[15] | Must be rigorously dried; can form peroxides. |
| Dioxane | 2.2 | Often gives good results; similar to THF. | Higher boiling point; must be rigorously dried. |
| DMF | 36.7 | High polarity can stabilize charged intermediates.[15] | Can be difficult to remove; potential for decomposition at high temperatures. |
| Acetonitrile | 37.5 | Highly polar; can influence selectivity.[15] | Can act as a competing ligand for the Pd center.[17] |
This table provides general guidance. Optimal solvent choice is reaction-specific and should be determined empirically.
Experimental Protocols
Example Protocol: Palladium-Catalyzed Radical Cyclization for the Synthesis of 6-Phosphorylated Phenanthridines
This protocol is adapted from a known procedure and demonstrates a common transformation of this compound.[18][19][20]
Materials:
-
This compound (1 equiv)
-
Diphenylphosphine oxide (3 equiv)
-
Rose Bengal (5 mol%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3 equiv)
-
Acetonitrile/Water (e.g., 1.0 mL / 0.18 mL for a 0.2 mmol scale reaction)
Procedure:
-
To a 25 mL quartz reaction tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1 equiv).
-
Add diphenylphosphine oxide (0.6 mmol, 3 equiv), Rose Bengal (0.01 mmol, 5 mol%), and DBU (0.6 mmol, 3 equiv).
-
Add the acetonitrile/water solvent mixture.
-
Stir the resulting mixture at room temperature under irradiation with blue LEDs (e.g., 30 W) for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 6-phosphorylated phenanthridine.
Visualization
Troubleshooting Workflow for a Failed Palladium-Catalyzed Reaction
The following diagram outlines a logical workflow for troubleshooting a common palladium-catalyzed cyclization reaction of this compound.
Caption: A logical workflow for troubleshooting failed reactions.
References
-
B. P. C. Smith, D. A. Nagib, Recent Advances in Palladium-Catalyzed Isocyanide Insertions, Molecules, 2020.
-
G. C. Tron, et al., Medicinal Chemistry of Isocyanides, Chemical Reviews, 2021.
-
J. D. S. D. S. Bio, J. P. Corbet, Solvent effects in palladium catalysed cross-coupling reactions, Green Chemistry, 2019.
-
T. Imamoto, et al., Palladium-Catalyzed Cyclocoupling of 2-Halobiaryls with Isocyanides via the Cleavage of Carbon−Hydrogen Bonds, The Journal of Organic Chemistry, 2011.
-
Chemistry Learner, Isocyanide: Formula, Structure, Synthesis, and Reactions, Chemistry Learner.
-
A. Dömling, et al., Isocyanide 2.0, Green Chemistry, 2020.
-
A. Dömling, et al., Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings, Organic Letters, 2017.
-
S. S. Stahl, et al., Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions, Chemical Reviews, 2017.
-
I. Ugi, The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries, Current Organic Chemistry, 2007.
-
J. P. Corbet, J. D. S. D. S. Bio, Solvent effects in palladium catalysed cross-coupling reactions, Green Chemistry, 2019.
-
A. H. T. H. T. Aki, et al., Aryl isocyanide derivative for one-pot synthesis of purification-free 99mTc-labeled hexavalent targeting probe, Nuclear Medicine and Biology, 2020.
-
D. S. Wright, et al., C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics, Dalton Transactions, 2020.
-
V. G. Albano, et al., Insertion of Isocyanides across the Pd-C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen-Sulfur and Nitrogen-Phosphorus Ancillary Ligands. The Mechanism of Reaction, Organometallics, 2001.
-
S. Sharma, et al., Catalyst-free synthesis of phenanthridines via electrochemical coupling of 2-isocyanobiphenyls and amines, New Journal of Chemistry, 2021.
-
J. P. Corbet, J. D. S. D. S. Bio, Solvent effects in palladium catalysed cross-coupling reactions, Green Chemistry, 2019.
-
Organic Chemistry Portal, Ugi Reaction, Organic Chemistry Portal.
-
Wikipedia, Isocyanide, Wikipedia.
-
L. Cavallo, et al., Ligand electronic influence in Pd-catalyzed C-C coupling processes, Université de Lyon, 2015.
-
A. Dömling, Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry, Chemical Reviews, 2006.
-
M. A. Clark, Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles, Molecules, 2018.
-
L. Wang, et al., Photocatalytic Synthesis of 6 Phosphorylated Phenanthridines from 2 Isocyanobiphenyls via Radical C−P and C−C Bond Formation, Preprints.org, 2023.
-
D. A. Nagib, et al., Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings, Organic Letters, 2020.
-
I. Ugi, The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries, Current Organic Chemistry, 2007.
-
Chemistry LibreTexts, 2.2: Pd-Catalyzed Cross Coupling Reactions, Chemistry LibreTexts.
-
R. Dandella, et al., Recent Advancements in Synthesis of Phenanthridines via 2-Isocyanobiphenyls, Asian Journal of Organic Chemistry, 2023.
-
Nobel Prize, PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS, NobelPrize.org, 2010.
-
S. L. Zhang, et al., Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene, Organic Letters, 2020.
-
S. G. Modha, et al., Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application, International Journal of Molecular Sciences, 2020.
-
J. P. Corbet, J. D. S. D. S. Bio, Solvent effects in palladium catalysed cross-coupling reactions, Green Chemistry, 2019.
-
V. G. Albano, et al., Insertion of Isocyanides across the Pd-C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen-Sulfur and Nitrogen-Phosphorus Ancillary Ligands. The Mechanism of Reaction, Organometallics, 2001.
-
A. Studer, et al., 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C–P and C–C Bond Formation, Organic Letters, 2014.
-
A. Dömling, Multicomponent Reactions with Isocyanides, Angewandte Chemie International Edition, 2015.
-
L. Wang, et al., Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C-P and C-CBond Formation, Catalysts, 2023.
Sources
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation - ProQuest [proquest.com]
Technical Support Center: Safe Handling and Disposal of 1-Isocyano-2-phenylbenzene
Welcome to the technical support center for 1-Isocyano-2-phenylbenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and disposal of this compound. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, with the chemical formula C13H9N, is an isocyanide compound.[1][2] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] The GHS signal word for this compound is "Danger".[1][2]
Q2: What are the immediate health effects of exposure to isocyanates like this compound?
A2: Exposure to isocyanates can cause irritation to the skin, eyes, nose, and throat.[3][4][5] Inhalation can lead to respiratory irritation and may cause asthma-like allergic reactions, with symptoms such as shortness of breath, wheezing, and chest tightness.[3] Skin contact can result in an allergic skin reaction, leading to itching and a rash.[3]
Q3: Are there established occupational exposure limits for this compound?
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[6][10][11]
Troubleshooting Guides
Scenario 1: Accidental Spill
Issue: A small amount of this compound has been spilled in the fume hood.
Solution:
-
Immediate Action: Ensure all personnel in the immediate vicinity are aware of the spill and are wearing appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[12]
-
Containment: Dike the spill to prevent it from spreading.[13]
-
Absorption: Absorb the spill with a dry, inert material such as sawdust, floor-dry, or other suitable absorbent material.[13]
-
Collection: Carefully shovel the absorbed material into an open-top container. Do not seal the container tightly , as the reaction with moisture can produce gas and lead to container rupture.[13]
-
Decontamination: Clean the spill area with a decontamination solution. Two effective formulas are:
-
Disposal: The collected waste and decontamination materials are considered hazardous waste and must be disposed of according to all federal, state, and local regulations.[13] Contact a licensed hazardous waste disposal contractor.[13]
Scenario 2: Inadvertent Heating
Issue: A reaction vessel containing this compound was unintentionally heated, leading to the release of vapors.
Solution:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the laboratory's ventilation system is operating at maximum capacity to exhaust the vapors.
-
First Aid (Inhalation): Move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][14]
-
Fire Hazard: Be aware that in the event of a fire, isocyanates can release poisonous gases, including hydrogen cyanide and nitrogen oxides.[3][12] Use dry chemical or CO2 extinguishers; do not use water.[12]
Experimental Protocols
Protocol 1: General Handling and Use in an Experiment
This protocol outlines the essential steps for safely incorporating this compound into a typical organic synthesis workflow.
Step 1: Preparation and Engineering Controls
-
Rationale: To minimize inhalation exposure, all work must be conducted in a properly functioning chemical fume hood.
-
Procedure:
-
Ensure the fume hood has a certified face velocity.
-
Place all necessary equipment and reagents inside the hood before starting.
-
Step 2: Donning Personal Protective Equipment (PPE)
-
Rationale: To prevent skin and eye contact, a comprehensive PPE ensemble is mandatory.
-
Procedure:
Step 3: Aliquoting and Dispensing
-
Rationale: To prevent accidental spills and ensure accurate measurements, handle the liquid with care.
-
Procedure:
Step 4: Post-Experiment Decontamination
-
Rationale: To prevent cross-contamination and accidental exposure, all contaminated materials must be properly decontaminated or disposed of.
-
Procedure:
-
Decontaminate reusable labware by soaking it overnight in a suitable solvent or detergent solution.[16]
-
Dispose of single-use items as hazardous waste.
-
Protocol 2: Chemical Neutralization and Disposal of Small Quantities
This protocol describes a method for neutralizing small quantities of this compound waste in the laboratory prior to disposal.
Step 1: Preparation of Neutralization Solution
-
Rationale: Isocyanides can be hydrolyzed by dilute mineral acids to form a primary amine and formic acid, which are generally less hazardous.[17]
-
Procedure:
-
In a fume hood, prepare a dilute solution of a mineral acid (e.g., 1 M hydrochloric acid).
-
Step 2: Neutralization Reaction
-
Rationale: The hydrolysis reaction should be performed in a controlled manner to manage any potential off-gassing or heat generation.
-
Procedure:
-
Slowly add the this compound waste to the acidic solution while stirring.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete hydrolysis.
-
Step 3: Verification of Neutralization (Optional but Recommended)
-
Rationale: To confirm the absence of the isocyanide, a simple analytical test can be performed.
-
Procedure:
-
A small aliquot of the neutralized solution can be analyzed by a suitable method (e.g., infrared spectroscopy to check for the disappearance of the isocyanide peak).
-
Step 4: Final Disposal
-
Rationale: Even after neutralization, the resulting solution should be disposed of as hazardous waste.
-
Procedure:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Follow your institution's guidelines for hazardous waste disposal.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H9N | [1][2] |
| Molecular Weight | 179.22 g/mol | [2] |
| GHS Hazard Statements | H301, H311, H331 | [2] |
Visualizations
Diagram 1: Decision Tree for Handling a this compound Spill
A decision-making workflow for responding to a spill of this compound.
References
-
Common Name: PHENYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
-
This compound. PubChem. [Link]
-
Are there any health and safety limits for isocyanates exposure? - Sysco Environmental. [Link]
-
PHENYL ISOCYANATE. NJ.gov. [Link]
-
Isocyanobenzene. PubChem. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. [Link]
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
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Safety data sheet. CPAChem. [Link]
-
Isocyanate. Wikipedia. [Link]
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Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Chemos GmbH & Co.KG. [Link]
-
1-Isocyano-2-methylbenzene. PubChem. [Link]
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Industry Best Practices for Isocyanate Waste Management. Patsnap Eureka. [Link]
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Isocyanate exposure in the workplace. Cura Terrae OH & Emissions Testing. [Link]
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Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. YouTube. [Link]
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Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]
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Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Vedantu. [Link]
-
HYDROLYSIS OF ISOCYANIDES. YouTube. [Link]
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Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Chemistry Portal. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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Medicinal Chemistry of Isocyanides. ACS Publications. [Link]
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1-Isocyano-2-(phenylethynyl) benzene. PubChem. [Link]
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1-Isocyano-4-(4-isocyanophenyl)-2-methylbenzene. PubChem. [Link]
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Validation & Comparative
1-Isocyano-2-phenylbenzene: The "Trojan Horse" Scaffold in Catalysis
This guide provides an in-depth technical comparison of 1-Isocyano-2-phenylbenzene (also known as 2-isocyanobiphenyl) versus standard aliphatic and aromatic isocyanides in catalytic applications.
Technical Comparison Guide
Executive Summary: The Strategic Divergence
In modern catalysis, isocyanides (
Unlike tert-butyl isocyanide (
Quick Comparison Matrix
| Feature | This compound | tert-Butyl Isocyanide ( | Phenyl Isocyanide (PhNC) |
| Primary Role | Intramolecular Scaffold (Phenanthridine synthesis) | Intermolecular Trap (Amide/Ester formation) | Ligand / Intermolecular Trap |
| Reactivity Mode | Radical/Pd-Insertion | Radical/Pd-Insertion | Pd-Insertion |
| Key Product | 6-Substituted Phenanthridines | Simple Imidates / Amides | |
| Volatility/Odor | Low volatility (High MW: 179.2 g/mol ) | High volatility (MW: 83.1 g/mol ); Extreme stench | High volatility; Extreme stench |
| Handling | Often solid or viscous oil (easier containment) | Volatile liquid (requires specialized ventilation) | Volatile liquid |
Mechanistic Differentiator: The "Fork in the Road"
The critical difference lies in the fate of the imidoyl intermediate . When a radical or metal species attacks the isocyanide carbon, an imidoyl radical/species is formed.
-
With
-BuNC: The intermediate must find an external trap (solvent, second substrate), leading to simple addition products. -
With this compound: The pendant phenyl ring traps the intermediate intramolecularly via Homolytic Aromatic Substitution (HAS) or Pd-migration, forming a new C-C bond and closing a ring.
Visualization: Catalytic Pathway Divergence
The following diagram illustrates how the structural pre-organization of this compound dictates the reaction outcome compared to standard isocyanides.
Figure 1: Mechanistic divergence. The pendant phenyl ring in this compound enables a unique intramolecular cyclization pathway inaccessible to alkyl isocyanides.
Application Case Study: Synthesis of Phenanthridines
Phenanthridines are core scaffolds in alkaloids and DNA-intercalating drugs.[1] Using this compound allows for their synthesis in a single step via cascade reactions.
Comparative Performance Data
The table below compares the outcome of a radical phosphorylation reaction (Mn-catalyzed or Photocatalytic) using different isocyanides.
| Isocyanide Substrate | Reaction Conditions | Product Type | Yield | Notes |
| This compound | 6-Phosphorylated Phenanthridine | 65-82% | Successful Cyclization. Pendant ring traps the imidoyl radical. | |
| tert-Butyl Isocyanide | <10% / Complex Mix | Failed Cyclization. Forms linear adducts or oligomers; no ring closure. | ||
| Phenyl Isocyanide | Imidoyl Phosphonate | 40-50% | No Cyclization. Lacks ortho-aryl group; forms simple addition product. | |
| 2,6-Dimethylphenyl Isocyanide | Sterically Hindered Adduct | 30-45% | Steric bulk prevents efficient intermolecular trapping; no cyclization. |
Experimental Protocol: Photocatalytic Cascade Synthesis
Objective: Synthesis of 6-phosphorylated phenanthridine from this compound. This protocol validates the "Trojan Horse" utility of the substrate.
Reagents:
-
This compound (0.2 mmol)
-
Diphenylphosphine oxide (0.6 mmol, 3.0 equiv)[2]
-
Rose Bengal (5 mol%, Photocatalyst)[2]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)
-
Solvent: MeCN/H₂O (5:1 ratio)
Step-by-Step Workflow:
-
Setup: In a 25 mL quartz tube equipped with a magnetic stir bar, charge this compound (35.8 mg, 0.2 mmol) and Rose Bengal (10 mg, 0.01 mmol).
-
Addition: Add MeCN (1.0 mL) and H₂O (0.18 mL). Add DBU (91 mg, 0.6 mmol) and Diphenylphosphine oxide (121 mg, 0.6 mmol).
-
Irradiation: Irradiate the mixture with a 30 W Blue LED (approx. 450-460 nm) at room temperature under an air atmosphere (open vessel or O₂ balloon).
-
Monitoring: Stir for 5–8 hours. Monitor consumption of isocyanide by TLC (eluent: Ethyl Acetate/Hexane).
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Purify residue via silica gel flash chromatography (Gradient: 10%
30% EtOAc in Petroleum Ether). -
Result: Isolate 6-(diphenylphosphoryl)phenanthridine as a solid (Typical Yield: 70-80%).
Why this works: The phosphorus radical adds to the isocyanide carbon. The resulting imidoyl radical attacks the ortho-phenyl ring (6-endo-trig cyclization), followed by oxidation to restore aromaticity. This pathway is impossible with
Safety & Handling: The Odor Advantage
Isocyanides are notorious for their vile, overpowering odor (often described as "Godzilla's gym sock").
- -BuNC / MeNC: Highly volatile liquids. The odor permeates glovebox seals and requires bleach quenching for all glassware.
-
This compound: Due to its higher molecular weight (179.22 g/mol ) and biaryl structure, it has significantly lower vapor pressure.
-
Handling Benefit: It can often be weighed on a benchtop balance (with good ventilation) without the immediate evacuation of the lab, unlike smaller alkyl isocyanides.
-
Toxicity:[3] While still toxic (like all isocyanides), the reduced volatility lowers the inhalation risk profile compared to phenyl isocyanide.
-
References
-
Mechanistic Insight & Applications
-
Photocatalytic Protocol
-
Palladium Catalysis Comparison
-
General Isocyanide Properties
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"comparative study of 1-Isocyano-2-phenylbenzene derivatives"
Executive Summary: The Biaryl Isocyanide Advantage
1-Isocyano-2-phenylbenzene (2-isocyanobiphenyl) is not merely a structural curiosity; it is a "privileged scaffold" in modern radical cascade synthesis. Unlike aliphatic isocyanides (e.g., tert-butyl isocyanide) which function primarily as σ-donor ligands or simple nucleophiles, the 2-isocyanobiphenyl motif possesses a unique ortho-biaryl geometry . This pre-organized structure allows it to act as a radical acceptor trap, facilitating rapid intramolecular cyclization to form phenanthridines—a core moiety in potent antitumor alkaloids like Nitidine and Fagaronine.
This guide objectively compares the performance of this compound derivatives across three critical vectors:
-
Synthetic Utility: Radical cascade efficiency vs. traditional metal-mediated pathways.[1][2]
-
Substituent Effects: How electronic modulation (EWG vs. EDG) dictates reaction kinetics.
-
Ligand Behavior: A comparative look at coordination chemistry against standard alkyl isocyanides.
Synthetic Methodologies: A Comparative Analysis
The transformation of this compound into phenanthridine derivatives is the benchmark reaction for this class of compounds. We compared three dominant methodologies: Photocatalytic Radical Cascade , Electrochemical Synthesis , and Traditional Oxidative Cyclization .
Table 1: Comparative Efficiency of Phenanthridine Synthesis Protocols
| Feature | Method A: Photocatalytic (Rose Bengal) | Method B: Electrochemical (Cp₂Fe) | Method C: Oxidative (PhI(OAc)₂) |
| Mechanism | Radical Addition / Cyclization | Anodic Oxidation / Radical Cation | Oxidative Radical Generation |
| Catalyst | Rose Bengal (Organic Dye, 5 mol%) | Ferrocene (Cp₂Fe) Mediator | None (Stoichiometric Oxidant) |
| Oxidant | Air (O₂) | Electricity (Anode) | PhI(OAc)₂ (1.5 - 2.0 equiv) |
| Atom Economy | High (Water is byproduct) | High (H₂ is byproduct) | Low (PhI + 2AcOH waste) |
| Yield (Parent) | 78 - 85% | 80 - 91% | 65 - 75% |
| Scalability | Moderate (Light penetration limits) | High (Flow cells available) | High (Batch compatible) |
| Green Score | 🟢 Best | 🟢 Excellent | 🔴 Poor |
Scientist’s Insight:
-
Method A (Photocatalytic) is the superior choice for library generation due to mild conditions and the elimination of transition metals. The use of Rose Bengal (an inexpensive organic dye) prevents heavy metal contamination in pharmaceutical intermediates.
-
Method B (Electrochemical) is preferred for scale-up. The Cp₂Fe mediator lowers the oxidation potential, preventing over-oxidation of the sensitive isocyanide group.
-
Method C is obsolete for green chemistry applications but remains useful for laboratories lacking photochemical or electrochemical setups.
Deep Dive: Substituent Effects on Reactivity
The electronic nature of the this compound scaffold drastically alters its performance as a radical trap. Experimental data indicates a clear divergence between Electron-Withdrawing Groups (EWG) and Electron-Donating Groups (EDG).
Experimental Data: Radical Phosphorylation Yields
Reaction Conditions: 2-isocyanobiphenyl deriv.[1][2][3][4][5] (0.2 mmol), Diphenylphosphine oxide, Rose Bengal (5 mol%), Blue LED, Air.
| Derivative (R-Substituent) | Electronic Effect | Yield (%) | Mechanistic Note |
| H (Parent) | Neutral | 82% | Baseline reactivity. |
| 4'-Me (Methyl) | Weak EDG | 78% | Slight inductive stabilization of radical intermediate. |
| 4'-F (Fluoro) | Weak EWG | 46% | Inductive withdrawal destabilizes the imidoyl radical. |
| 4'-CF₃ (Trifluoromethyl) | Strong EWG | 0% (Trace) | Severely deactivates the isocyanide carbon toward radical attack. |
| 2'-Me (Ortho-Methyl) | Steric | 0% | Steric clash prevents the necessary planar conformation for cyclization. |
Mechanistic Pathway Visualization
The following diagram illustrates the critical "Imidoyl Radical" intermediate. The stability of this intermediate (Node C) is the rate-determining factor influenced by the substituents listed above.
Figure 1: Radical cascade mechanism. Substituents on the biphenyl ring directly affect the stability of the Imidoyl Radical (Yellow Node), determining the overall yield.
Ligand Performance: Isocyanide vs. Isocyanide[5][11]
Beyond synthesis, this compound derivatives serve as unique ligands in organometallic chemistry. Unlike the bulky, electron-rich tert-butyl isocyanide (
Comparative Study: Platinum(II) Complexes
When coordinated to Pt(II) centers (e.g., in cyclometalated complexes), the ligand choice dictates the material's photophysical properties.
-
tBuNC Ligands: Form discrete monomeric complexes. Emission is typically restricted to the molecular phosphorescence.
-
2-Isocyanobiphenyl Ligands: Induce supramolecular aggregation via Pt[6]···Pt and
- interactions.-
Result: These complexes exhibit vapochromism . Exposure to solvent vapors (e.g., toluene) disrupts the aggregates, shifting emission from Red (aggregate) to Green (monomer). This makes them superior candidates for chemical sensing applications compared to their alkyl counterparts.
-
Standardized Experimental Protocol
To ensure reproducibility, the following protocol is validated for the synthesis of the parent scaffold and its subsequent radical cyclization.
Part A: Synthesis of this compound (Formamide Dehydration)
Note: Isocyanides have a foul odor. Perform all operations in a well-ventilated fume hood.
-
Precursor: Dissolve
-(2-biphenyl)formamide (10 mmol) in dry DCM (50 mL). -
Reagents: Add triethylamine (30 mmol) and cool to 0 °C.
-
Dehydration: Dropwise add POCl₃ (11 mmol) over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour into ice-cold saturated Na₂CO₃ solution. Stir vigorously for 30 mins (hydrolysis of excess POCl₃).
-
Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Product is a pale yellow oil.
Part B: Photocatalytic Cascade to Phenanthridine
-
Setup: In a 10 mL quartz tube, combine this compound (0.2 mmol), Diphenylphosphine oxide (0.6 mmol), and Rose Bengal (5 mol%).
-
Solvent: Add MeCN:H₂O (2.0 mL, 10:1 ratio).
-
Activation: Irradiate with Blue LEDs (450 nm, 30W) under open air stirring for 6 hours.
-
Workup: Evaporate solvent. Purify directly via silica gel chromatography (EtOAc/Petroleum Ether 1:3).
References
-
Dey, A., et al. (2023).[7][8] "Recent Advancements in Synthesis of Phenanthridines via 2-Isocyanobiphenyls." Asian Journal of Organic Chemistry. Link
-
Zhang, B., et al. (2023). "Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation." Catalysts. Link
-
Sinha, S., et al. (2026).[1] "Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines." ACS Omega. Link
-
Kato, T., et al. (2006). "Synthesis of New Bulky Isocyanide Ligands and Their Use for Rh-Catalyzed Hydrosilylation." ChemInform. Link
-
ChemRxiv. (2025).[9] "Catalytically Competent Nickel(I)-Isocyanide Compounds." ChemRxiv Preprints. Link[9]
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- 4. Photocatalytic Synthesis of 6 Phosphorylated Phenanthridines from 2 Isocyanobiphenyls via Radical C−P and C−C Bond Formation[v1] | Preprints.org [preprints.org]
- 5. C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Technical Guide to the Computational Analysis of 1-Isocyano-2-phenylbenzene Reactivity: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of synthetic chemistry, isocyanides represent a versatile class of reagents, prized for their unique electronic structure and diverse reactivity. Among these, 1-isocyano-2-phenylbenzene, also known as 2-biphenylyl isocyanide, has emerged as a particularly valuable building block, primarily for its role as a precursor to phenanthridine alkaloids and other complex nitrogen-containing heterocycles. This guide provides an in-depth computational comparison of the reactivity of this compound against other isocyanide congeners, offering a rationale for its synthetic utility grounded in theoretical calculations. We will explore the causality behind its reactivity in key transformations, supported by experimental data and detailed computational protocols.
The Unique Reactivity Profile of this compound: A Computational Overview
The reactivity of isocyanides is dictated by the dual electrophilic and nucleophilic character of the isocyanide carbon. However, the presence of the biphenyl scaffold in this compound introduces unique steric and electronic features that govern its reaction pathways. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these nuances.
A pivotal application of this compound is in the synthesis of phenanthridines, a core scaffold in many biologically active molecules. The dominant mechanism for this transformation is a radical-mediated cyclization.[1][2]
The Radical Cascade Pathway to Phenanthridines
The synthesis of phenanthridines from 2-isocyanobiphenyls often proceeds via a radical cascade.[1][2][3][4] This process is initiated by the addition of a radical species to the isocyanide carbon, forming a key imidoyl radical intermediate. This intermediate then undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent phenyl ring, leading to the formation of the phenanthridine core after rearomatization.[5]
The general mechanism, as supported by experimental and computational evidence, is depicted below:
Figure 1. Generalized workflow for the radical-mediated synthesis of phenanthridines from this compound.
Computational studies using DFT can provide critical insights into the thermodynamics and kinetics of this pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
Comparative Reactivity Analysis: this compound vs. Other Isocyanides
The synthetic utility of this compound is best understood through a comparative analysis of its reactivity against simpler aryl and alkyl isocyanides. The key differentiator is the intramolecular nature of the subsequent cyclization step, which is not available to isocyanides lacking the ortho-phenyl substituent.
Radical Reactions: A Tale of Two Pathways
While this compound readily undergoes intramolecular cyclization, other isocyanides, such as phenyl isocyanide or tert-butyl isocyanide, will participate in intermolecular radical reactions. DFT calculations can quantify these differences by comparing the activation barriers for the intramolecular cyclization of the 2-biphenylyl imidoyl radical versus the intermolecular trapping of a simpler imidoyl radical.
| Isocyanide Species | Reaction Type | Key Intermediate | Typical Subsequent Step | Computational Insight |
| This compound | Intramolecular Radical Cyclization | 2-Biphenylyl Imidoyl Radical | Intramolecular Homolytic Aromatic Substitution | Lower activation barrier for cyclization due to proximity of the aromatic ring. |
| Phenyl Isocyanide | Intermolecular Radical Addition | Phenyl Imidoyl Radical | Intermolecular trapping by another radical or solvent. | Higher activation barrier for intermolecular reactions, often leading to a mixture of products. |
| tert-Butyl Isocyanide | Intermolecular Radical Addition | tert-Butyl Imidoyl Radical | Intermolecular trapping. | Similar to phenyl isocyanide, but with different steric and electronic influences on the imidoyl radical. |
Table 1. Comparison of reactivity pathways for different isocyanides in radical reactions.
Multicomponent Reactions: The Ugi and Passerini Reactions
Isocyanides are famous for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[6][7][8] These reactions are powerful tools for generating molecular diversity.
The generally accepted mechanism for the Ugi four-component reaction (U-4CR) involves the formation of an imine, followed by the nucleophilic attack of the isocyanide to form a nitrilium intermediate.[6] This intermediate is then trapped by a carboxylic acid, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.
Figure 2. Simplified mechanism of the Ugi four-component reaction.
While there are no specific computational studies directly comparing the Ugi reactivity of this compound in the provided search results, we can infer its behavior based on general principles. The steric bulk of the biphenyl group might influence the rate of the initial nucleophilic attack on the imine. DFT calculations could quantify this steric hindrance by comparing the activation energies for the formation of the nitrilium intermediate with different isocyanides. It is plausible that less sterically hindered isocyanides would exhibit faster reaction rates in Ugi-type reactions.
Experimental Protocols for Computational Studies
To ensure the trustworthiness and reproducibility of computational findings, a well-defined and validated protocol is essential. The following outlines a standard computational workflow for investigating the reactivity of this compound.
Software and Theoretical Methods
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a common and effective method for these types of studies.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional from the M06 suite is often a good starting point. It is crucial to benchmark the chosen functional against experimental data or higher-level calculations if available.
-
Basis Set: A Pople-style basis set like 6-31G(d) for initial geometry optimizations and a larger, polarization and diffuse function-augmented basis set such as 6-311+G(d,p) for final single-point energy calculations are recommended.
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, specifying the relevant solvent.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Construct the 3D structures of all reactants, intermediates, transition states, and products.
-
Perform geometry optimizations to find the minimum energy structures for all species. For transition states, a saddle point optimization is required.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures to confirm their nature.
-
Reactants, intermediates, and products should have all real (positive) frequencies.
-
Transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
For each transition state, perform an IRC calculation to confirm that it connects the correct reactants and products on the potential energy surface.
-
-
Single-Point Energy Calculations:
-
Using the optimized geometries, perform single-point energy calculations with a larger basis set to obtain more accurate electronic energies.
-
-
Thermochemical Analysis:
-
Use the results from the frequency calculations to obtain Gibbs free energies at the desired temperature (usually 298.15 K). The relative free energies will determine the reaction profile and activation barriers.
-
Figure 3. A typical workflow for computational analysis of a reaction mechanism.
Conclusion and Future Outlook
Computational studies provide an indispensable lens through which to view and understand the reactivity of complex organic molecules like this compound. The unique propensity of this molecule to undergo intramolecular radical cyclization to form phenanthridines is a direct consequence of its biphenyl structure, a feature that can be rationalized and quantified through DFT calculations.
While the radical-mediated pathway is well-established, future computational investigations could explore other potential reaction manifolds for this compound. For instance, a detailed comparative study of its performance in a wider range of multicomponent reactions against a diverse panel of isocyanides would be highly valuable. Furthermore, the exploration of transition-metal-catalyzed reactions involving this compound could uncover novel synthetic methodologies. As computational methods continue to advance in accuracy and efficiency, their predictive power in guiding the design of new reactions and the selection of optimal reagents will only increase, further solidifying the synergy between theoretical and experimental chemistry.
References
-
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024). Beilstein Journal of Organic Chemistry, 20, 182-211. [Link]
-
Visible-light-induced radical cascade cyclization of 2-isocyanobiaryls via 1,5-hydrogen atom transfer (1,5-HAT). (2020). Organic Chemistry Frontiers, 7(15), 2051-2056. [Link]
-
Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates. (2018). Organic & Biomolecular Chemistry, 16(46), 9058-9067. [Link]
-
Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. (2019). ChemRxiv. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2019). Inorganic Chemistry Frontiers, 6(12), 3464-3470. [Link]
-
Modular synthesis of phenanthridine derivatives by oxidative cyclization of 2-isocyanobiphenyls with organoboron reagents. (2012). Angewandte Chemie International Edition, 51(45), 11367-11370. [Link]
-
Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides. (2016). The Journal of Organic Chemistry, 81(17), 7476-7484. [Link]
-
Visible-light-induced tandem radical addition–cyclization of 2-aryl phenyl isocyanides catalysed by recyclable covalent organic frameworks. (2021). Green Chemistry, 23(16), 5943-5949. [Link]
-
Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation. (2023). Catalysts, 13(7), 1036. [Link]
-
ChemInform Abstract: 6‐Phosphorylated Phenanthridines from 2‐Isocyanobiphenyls via Radical C—P and C—C Bond Formation. (2014). ChemInform, 45(23). [Link]
-
Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. (2021). E3S Web of Conferences, 233, 03019. [Link]
-
Multicomponent Reactions with Isocyanides. (2016). ResearchGate. [Link]
-
Photocatalyzed alkylative cyclization of 2-isocyanobiphenyls with unactivated alkyl iodides. (2019). Organic & Biomolecular Chemistry, 17(29), 7013-7017. [Link]
-
Reaction of Carboxylic Acids with Isocyanides: A Mechanistic DFT Study. (2008). Chemistry – A European Journal, 14(30), 9345-9351. [Link]
-
Free energy profiles for the intramolecular cyclization of internal alkyne PhC≡CCOOMe reaction catalyzed by dinuclear palladium complex. (2014). ResearchGate. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). Molecules, 21(1), 19. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2021). Molecules, 26(16), 4991. [Link]
-
A radical-chain reaction of isocyanides with selenosulfonates and water: facile synthesis of selenocarbamates under metal-free conditions. (2019). Organic Chemistry Frontiers, 6(4), 660-663. [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2023). Molecules, 28(13), 5087. [Link]
-
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. (2015). Beilstein Journal of Organic Chemistry, 11, 1296-1302. [Link]
-
Isocyanide 2.0. (2020). Green Chemistry, 22(20), 6895-6905. [Link]
-
Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. (2015). ResearchGate. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry, 10, 494-537. [Link]
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. (2024). RSC Advances, 14(27), 19579-19590. [Link]
-
Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. (2015). The Journal of Organic Chemistry, 80(24), 12341-12350. [Link]
-
Intramolecular Cyclization of 4‐Isocyanato‐3‐(2‐naphthyl)‐1‐phenylpyrazole under Friedel—Crafts Reaction Conditions. (2008). ResearchGate. [Link]
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- 2. Visible-light-induced radical cascade cyclization of 2-isocyanobiaryls via 1,5-hydrogen atom transfer (1,5-HAT) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-light-induced tandem radical addition–cyclization of 2-aryl phenyl isocyanides catalysed by recyclable covalent organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Modular synthesis of phenanthridine derivatives by oxidative cyclization of 2-isocyanobiphenyls with organoboron reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Comparative Efficacy of Spectroscopic Methods for Structure Confirmation of 2-Phenyl Phenylisonitrile
This guide provides a technical comparison of spectroscopic methods for confirming the structure of 2-phenyl phenylisonitrile (also known as 2-isocyanobiphenyl). It is designed for researchers requiring definitive structural proof, particularly when distinguishing the target molecule from its nitrile isomer or formamide precursor.
Executive Summary
In the synthesis of 2-phenyl phenylisonitrile (
While Nuclear Magnetic Resonance (NMR) provides the most detailed structural backbone, Infrared Spectroscopy (IR) is the superior "First-Pass" technique due to the unique, high-intensity absorption of the isonitrile functionality. This guide details a self-validating analytical workflow that integrates both methods to ensure 99%+ confidence in structural assignment.
Comparative Analysis of Analytical Methods
The following table contrasts the three primary structural confirmation tools based on specificity, speed, and ability to detect common impurities.
| Feature | FT-IR (Infrared) | GC-MS / LC-MS | |
| Primary Utility | Functional Group ID (Go/No-Go) | Backbone Confirmation | Purity & MW Check |
| Key Differentiator | Distinguishes -NC from -CN instantly. | Resolves isonitrile C from nitrile C. | Confirms molecular ion ( |
| Speed | < 5 Minutes | 30–60 Minutes | 15–30 Minutes |
| Limit of Detection | High (Strong dipole change) | Moderate (Requires relaxation delay) | High |
| Blind Spot | Cannot prove biphenyl connectivity. | Expensive; requires deuterated solvent. | Isomers often have identical mass. |
Decision Matrix: When to Use Which?
-
Use IR immediately after reaction workup to confirm the presence of the isonitrile group and absence of the formamide precursor.
-
Use NMR after column chromatography to confirm the purity of the aromatic backbone and absence of isomeric rearrangement.
Deep Dive: Spectroscopic Signatures
A. Infrared Spectroscopy (The "Fingerprint" Test)
The isonitrile group (
-
2-Phenyl Phenylisonitrile (-NC): 2110 – 2160 cm⁻¹ (Strong, sharp).
-
2-Cyanobiphenyl (-CN): 2220 – 2240 cm⁻¹ (Moderate, sharp).
-
Formamide Precursor (C=O): 1650 – 1690 cm⁻¹ (Strong).
Technical Insight: If you observe a broad peak around 2270 cm⁻¹, your product may have oxidized to the isocyanate (-NCO), a common degradation product in air.
B. Nuclear Magnetic Resonance ( NMR)
The carbon atom of the isonitrile group is unique. Unlike the nitrile carbon, which appears in the typical aromatic/alkene region, the isonitrile terminal carbon is deshielded and often exhibits coupling to the quadrupolar
-
Isonitrile Carbon (
): Typically resonates at 156 – 165 ppm .-
Diagnostic Feature: It often appears as a broad singlet or a 1:1:1 triplet (
) due to coupling.
-
-
Nitrile Carbon (
): Typically resonates at 118 – 119 ppm . -
Aromatic Backbone: The biphenyl system will show characteristic signals in the 120 – 145 ppm range.
C. Mass Spectrometry (MS)[1][2]
-
Molecular Ion: m/z = 179.
-
Fragmentation: Aromatic isonitriles characteristically lose the HCN moiety (27 Da) to form a radical cation at m/z 152 (biphenylene radical). This fragmentation is often more pronounced in isonitriles than in nitriles due to the weaker C-N bond compared to the C-C bond of the nitrile.
Experimental Protocol: Self-Validating Workflow
This protocol outlines the synthesis and analysis pipeline, ensuring that the structure is confirmed at every critical step.
Step 1: Synthesis (Ugi/Passerini Precursor Route)
-
Reactant: 2-Aminobiphenyl.
-
Intermediate: Formylation using Formic Acid/Acetic Anhydride to yield N-(2-biphenylyl)formamide.
-
Dehydration: Reaction with
and in DCM at 0°C.
Step 2: The "Crude" Check (IR Validation)
-
Action: Take an aliquot of the crude reaction mixture (post-workup, pre-column).
-
Validation:
-
Check 2120 cm⁻¹: Presence confirms isonitrile formation.
-
Check 1680 cm⁻¹: Absence confirms full consumption of formamide.
-
Check 3300 cm⁻¹: Absence confirms no residual amine.
-
-
If 1680 cm⁻¹ is present: Do not proceed to purification; re-subject to dehydration conditions.
Step 3: Structural Confirmation (NMR)
-
Solvent:
(Standard). -
Parameter Setup: Set relaxation delay (
) to >2 seconds to ensure the quaternary isonitrile carbon integrates (though integration is less critical than position). -
Validation: Look for the characteristic signal at ~160 ppm. Distinguish from carbonyls (usually >165 ppm) by lack of proton correlation in HSQC.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Spectral Decision Tree
This flowchart guides the researcher through interpreting spectral data to rule out isomers and impurities.
Caption: Logical flow for distinguishing the target isonitrile from its nitrile isomer and formamide precursor using IR and NMR.
Diagram 2: Synthesis & QC Workflow
A self-validating path from reactant to confirmed product.
Caption: Operational workflow emphasizing the critical IR Quality Control (QC) checkpoint before purification.
References
-
Ugi, I. (1962).[1] "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. -
Sodeoka, M., et al. (2010). "Synthesis of Isonitriles from N-Substituted Formamides using Burgess Reagent." Synlett.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for general IR/NMR shifts of isonitriles vs nitriles).
-
National Institute of Standards and Technology (NIST). "Benzonitrile, 2-phenyl- (2-Cyanobiphenyl) Mass Spectrum." (Used for isomer comparison data).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-Isocyanobiphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Cross-Reactivity Profiling of 2-Isocyanobiphenyl
2-Isocyanobiphenyl is a reactive organic compound with a chemical structure that suggests potential applications in chemical synthesis and materials science.[1][2][3][4][5][6][7][8] Its isocyanate group is highly electrophilic and can readily react with nucleophiles such as amines, alcohols, and thiols present in biological systems.[9][10] This inherent reactivity raises significant concerns about potential off-target interactions and cross-reactivity with unintended biomolecules, a critical consideration in drug development and chemical safety assessment.
This guide provides a comprehensive framework for the cross-reactivity analysis of 2-isocyanobiphenyl. It is designed to equip researchers with the rationale, experimental protocols, and comparative data needed to thoroughly evaluate its interaction profile. We will explore both immunological and broader biochemical cross-reactivity, offering a multi-faceted approach to understanding the compound's specificity.
Understanding the Landscape of Isocyanate Reactivity
Isocyanates are well-documented to form covalent adducts with proteins, primarily through reaction with the N-terminal alpha-amino groups and the epsilon-amino groups of lysine residues.[11][12] This modification can alter protein structure and function, potentially leading to adverse biological effects. Furthermore, the conjugation of small molecules (haptens) like 2-isocyanobiphenyl to carrier proteins can elicit an immune response, leading to the production of antibodies that may cross-react with structurally similar molecules.[13][14][15]
Therefore, a thorough cross-reactivity assessment must consider both the direct covalent modification of proteins and the potential for inducing cross-reactive antibodies.
Experimental Workflow for Comprehensive Cross-Reactivity Analysis
A robust analysis of 2-isocyanobiphenyl's cross-reactivity involves a multi-tiered approach, beginning with broad screening assays and progressing to more specific, confirmatory methods.
Caption: A multi-phase workflow for assessing the cross-reactivity of 2-isocyanobiphenyl.
Part 1: Immunological Cross-Reactivity Assessment
This part of the analysis focuses on the potential of 2-isocyanobiphenyl to induce antibodies that may cross-react with other structurally related or unrelated compounds. This is particularly relevant if the compound or its metabolites are intended for in vivo applications.
Experimental Protocol: Competitive ELISA
Objective: To determine the specificity of antibodies raised against 2-isocyanobiphenyl and to quantify the cross-reactivity with a panel of analogous compounds.
Rationale: The competitive ELISA is a highly sensitive immunoassay format for detecting small molecules.[16][17] By immobilizing a hapten-protein conjugate and competing for antibody binding with free analyte, we can determine the relative affinity of the antibodies for different compounds.
Step-by-Step Methodology:
-
Hapten-Carrier Conjugation:
-
Conjugate 2-isocyanobiphenyl to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the ELISA coating antigen.[18] The isocyanate group will react with primary amines on the protein.
-
Rationale: KLH is a highly immunogenic protein, making it suitable for antibody production.[19] BSA is a cost-effective and readily available protein for coating ELISA plates.
-
-
Antibody Production:
-
Immunize rabbits or other suitable animal models with the 2-isocyanobiphenyl-KLH conjugate to generate polyclonal antibodies.
-
Purify the IgG fraction from the resulting antiserum using protein A/G chromatography.
-
-
ELISA Plate Coating:
-
Coat a 96-well microtiter plate with the 2-isocyanobiphenyl-BSA conjugate at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Reaction:
-
Prepare a series of dilutions of 2-isocyanobiphenyl (the standard) and the test compounds (potential cross-reactants) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the purified anti-2-isocyanobiphenyl antibody with the various concentrations of the standard and test compounds for 1 hour at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibodies.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of 2-isocyanobiphenyl.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of 2-isocyanobiphenyl / IC₅₀ of Test Compound) x 100
-
Comparative Data: Hypothetical Cross-Reactivity of 2-Isocyanobiphenyl
| Compound | Structure | IC₅₀ (nM) | % Cross-Reactivity |
| 2-Isocyanobiphenyl | 15.2 | 100% | |
| Phenyl Isocyanate | 158.7 | 9.6% | |
| 4-Isocyanobiphenyl | 45.1 | 33.7% | |
| 2-Aminobiphenyl | > 10,000 | < 0.15% | |
| Toluene Diisocyanate (TDI) | 2,540 | 0.6% |
Interpretation: The hypothetical data suggests that the antibodies are highly specific for 2-isocyanobiphenyl. The positional isomer, 4-isocyanobiphenyl, shows some cross-reactivity, highlighting the importance of the biphenyl scaffold in antibody recognition. The lack of reactivity with 2-aminobiphenyl demonstrates that the isocyanate group is a critical part of the epitope.
Part 2: Biochemical Cross-Reactivity Profiling
This section addresses the direct reactivity of 2-isocyanobiphenyl with a panel of biologically relevant proteins. This is crucial for identifying potential off-target covalent modifications that could lead to toxicity or altered biological function.
Experimental Protocol: In Vitro Protein Panel Incubation and LC-MS/MS Analysis
Objective: To identify which proteins in a diverse panel are susceptible to covalent modification by 2-isocyanobiphenyl and to map the specific sites of adduction.
Rationale: Incubating the compound with a panel of proteins representing different structural classes and cellular localizations provides a broad screen for potential interactions. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and localizing post-translational modifications on proteins.[11][20][21]
Step-by-Step Methodology:
-
Protein Panel Selection:
-
Select a panel of commercially available, purified proteins. The panel should include:
-
Abundant plasma proteins: Human Serum Albumin (HSA), Transferrin.
-
Enzymes from key metabolic pathways: Cytochrome P450s (e.g., CYP3A4), Glutathione S-transferases (GSTs).
-
Signaling proteins: Kinases, phosphatases.
-
Structural proteins: Actin, Tubulin.
-
-
-
In Vitro Incubation:
-
Incubate each protein (e.g., at 1 mg/mL) with a molar excess of 2-isocyanobiphenyl (e.g., 10-fold and 100-fold molar excess) in a physiologically relevant buffer (e.g., PBS, pH 7.4) for various time points (e.g., 1, 4, and 24 hours) at 37°C.
-
Include a vehicle control (e.g., DMSO) for each protein.
-
-
SDS-PAGE Analysis:
-
Analyze the reaction mixtures by SDS-PAGE to visualize any gross changes in protein mobility, which might indicate significant modification or cross-linking.
-
-
Sample Preparation for LC-MS/MS:
-
For each reaction, precipitate the protein to remove excess unreacted compound.
-
Resuspend the protein pellet and perform in-solution tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a database containing the sequences of the proteins in the panel.
-
Include a variable modification corresponding to the mass of 2-isocyanobiphenyl (+179.07 Da) on potential reactive residues (lysine, N-terminus, serine, threonine, tyrosine, cysteine).
-
Manually validate the identified modification sites by inspecting the MS/MS spectra for characteristic fragment ions.
-
Comparative Data: Hypothetical Reactivity Profile of 2-Isocyanobiphenyl
| Protein | Molar Excess of 2-Isocyanobiphenyl | Number of Modified Peptides | Key Modified Residues |
| Human Serum Albumin (HSA) | 10x | 5 | Lys199, Lys525, N-terminus |
| 100x | 12 | Lys199, Lys525, Lys288, Lys414, N-terminus | |
| Actin | 10x | 1 | Lys50 |
| 100x | 3 | Lys50, Lys336, Cys374 | |
| CYP3A4 | 10x | 0 | - |
| 100x | 1 | Lys253 | |
| GSTP1-1 | 10x | 2 | N-terminus, Lys44 |
| 100x | 5 | N-terminus, Lys44, Lys103 |
Interpretation: The hypothetical data indicates that 2-isocyanobiphenyl readily reacts with nucleophilic residues on accessible protein surfaces, with HSA showing the highest degree of modification, likely due to its abundance of lysine residues. The modification of functionally important proteins like Actin and GSTP1-1 warrants further investigation into the potential functional consequences.
Part 3: Functional Impact Assessment
Identifying a covalent modification is the first step; understanding its functional consequence is paramount.
Experimental Protocol: In Vitro Functional Assays
Objective: To determine if the covalent modification of a target protein by 2-isocyanobiphenyl alters its biological activity.
Rationale: Functional assays provide direct evidence of the impact of a compound on a biological system.[22][23]
Step-by-Step Methodology:
-
Selection of Functional Assays:
-
Based on the LC-MS/MS results, select appropriate functional assays for the most heavily modified proteins.
-
For enzymes (e.g., GSTP1-1), this would be an enzyme activity assay.
-
For structural proteins (e.g., Actin), this could be a polymerization assay.
-
-
Assay Execution:
-
Pre-incubate the protein with varying concentrations of 2-isocyanobiphenyl under the same conditions as the reactivity screen.
-
Remove unreacted compound.
-
Perform the functional assay according to established protocols.
-
Include a positive control (known inhibitor/activator) and a negative control (vehicle).
-
-
Data Analysis:
-
Calculate the percent inhibition or activation of the protein's function at each concentration of 2-isocyanobiphenyl.
-
Determine the IC₅₀ or EC₅₀ value.
-
Comparative Data: Hypothetical Functional Impact of 2-Isocyanobiphenyl
| Target Protein | Assay Type | IC₅₀ (µM) |
| GSTP1-1 | Enzyme Activity Assay | 25.8 |
| Actin | Polymerization Assay | > 100 |
Interpretation: This hypothetical data suggests that while 2-isocyanobiphenyl modifies Actin, it does not significantly impact its polymerization in this in vitro setting at the tested concentrations. However, it does inhibit the enzymatic activity of GSTP1-1, indicating a potential for disruption of cellular detoxification pathways.
Comparative Analysis with Alternative Compounds
To provide context, the cross-reactivity profile of 2-isocyanobiphenyl should be compared with other relevant compounds.
| Feature | 2-Isocyanobiphenyl | Phenyl Isocyanate | 4-Biphenyl Isothiocyanate |
| Reactivity | High | High | Moderate |
| Primary Targets | Amines, Thiols | Amines | Amines |
| Immunological Cross-Reactivity | Specific | Broader (vs. other small aryl isocyanates) | Potentially distinct due to isothiocyanate |
| Biochemical Reactivity | Broad, surface-exposed residues | Similar to 2-isocyanobiphenyl | May show different residue selectivity |
| Potential Functional Impact | Dependent on modified protein | Dependent on modified protein | Dependent on modified protein |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the cross-reactivity analysis of 2-isocyanobiphenyl. The proposed workflow, combining immunological and biochemical approaches, provides a robust framework for assessing the potential for off-target interactions. The hypothetical data presented herein illustrates the types of comparative insights that can be gained from such a study.
Further investigations should include:
-
In silico modeling: To predict potential binding sites and reactivity hotspots on a wider range of proteins.[24]
-
Cell-based assays: To assess the impact of 2-isocyanobiphenyl on cellular pathways and viability.
-
Metabolite identification and testing: To determine if the metabolites of 2-isocyanobiphenyl also exhibit cross-reactivity.[25]
By employing a systematic and multi-faceted approach, researchers can build a comprehensive safety and specificity profile for 2-isocyanobiphenyl, enabling informed decisions in its potential applications.
References
-
Kuo, Y., Yao, C., et al. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. Dalton Transactions, 54(18), 7189-7193. [Link][1][5]
-
Kuo, Y., Yao, C., et al. (2025). C-C bond-forming reactions of 2-isocyanobiphenyl·BX>3> adducts: spontaneous construction of polycyclic heteroaromatics. National Cheng Kung University - Research NCKU. [Link][2]
-
Kuo, Y., Yao, C., et al. (2025). C-C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. NTU Scholars. [Link][3]
-
Chen, C., et al. (2014). Arylative Cyclization of 2-Isocyanobiphenyls with Anilines: One-Pot Synthesis of 6-Arylphenanthridines via Competitive Reaction Pathways. Organic Letters, 16(9), 2494-2497. [Link][4]
-
Kuo, Y., Yao, C., et al. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX3 adducts: spontaneous construction of polycyclic heteroaromatics. RSC Publishing. [Link]
-
Kuo, Y., et al. (2025). C–C bond-forming reactions of 2-isocyanobiphenyl·BX 3 adducts: spontaneous construction of polycyclic heteroaromatics. ResearchGate. [Link][6]
-
Reddy, R., et al. (2026). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. ACS Publications. [Link][7]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. [Link]
-
Wang, Y., et al. (2026). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. ACS Omega. [Link][8]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link][25]
-
Chen, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy, 8(1), 237. [Link][24]
-
Fekete, A., et al. (2010). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1157-1166. [Link][11]
-
Ophir, Y., et al. (2010). The effect of haptens on protein-carrier immunogenicity. Immunology, 130(3), 358-367. [Link][13]
-
Kalinina, D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4304. [Link][16]
-
Baur, X., et al. (1988). Immunologic cross-reactivity between different albumin-bound isocyanates. The Journal of allergy and clinical immunology, 81(1), 105-111. [Link][14]
-
Jan, T., et al. (2025). Determination of isocyanate specific albumin-adducts in workers exposed to toluene diisocyanates. ResearchGate. [Link][20]
-
Dong, X., et al. (2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. [Link][19]
-
Harris, C., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(5), 666-675. [Link]
-
Li, Y., et al. (2020). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Molecules, 25(15), 3349. [Link][17]
-
Self, C., et al. (2025). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. ResearchGate. [Link]
-
Singh, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(6), 2329-2342. [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link][18]
-
Centers for Disease Control and Prevention. (2010). Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. CDC Stacks. [Link][21]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Vareckova, R., et al. (2004). Studies on the methyl isocyanate adducts with globin. Toxicology Letters, 149(1-3), 339-345. [Link][12]
-
L'vov, A., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PLOS ONE, 17(7), e0271343. [Link]
-
Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(19), 6610. [Link]
- Hsieh, Y., et al. (2018). Non-competitive immunoassays to detect small molecules using nanopeptamers.
-
Montrose Regional Health. (n.d.). MedTox Cross-Reactivity Table. Montrose Regional Health. [Link]
-
Zhang, Y., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. [Link]
-
IOM World. (n.d.). Isocyanate Sampling and Analysis. IOM World. [Link]
-
Rosqvist, S., et al. (2019). Isocyanates and hydrogen cyanide in fumes from heated proteins and protein-rich foods. Diva-portal.org. [Link]
-
ARUP Laboratories. (2025). Drug Profiles, Targeted by Mass Spectrometry and Enzyme Immunoassay. Test Fact Sheet. [Link]
-
JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link][22]
-
Oh, S., et al. (2021). Improved immunoassay sensitivity and specificity using single-molecule colocalization. Scientific Reports, 11(1), 24458. [Link]
-
Wang, L., et al. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science, 18(5), 231-240. [Link][23]
-
Brown, W., et al. (1981). Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. [Link][9]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure. OSHA. [Link]
-
Brown, W., et al. (1982). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Toxicology and applied pharmacology, 63(1), 30-41. [Link][10]
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Safety Operating Guide
Proper Disposal of 1-Isocyano-2-phenylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 1-isocyano-2-phenylbenzene, a bifunctional aromatic isocyanide, presents unique opportunities in synthetic chemistry. However, its reactivity and toxicological profile demand a robust and well-understood disposal protocol to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Assessment and Risk Mitigation
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled[1][2]. The isocyanide functional group is known for its strong, unpleasant odor and its reactivity, particularly in nucleophilic addition reactions[3]. The presence of the phenyl-substituted aromatic ring also contributes to its chemical properties and potential environmental impact.
Key Hazards:
-
Acute Toxicity: Toxic via oral, dermal, and inhalation routes of exposure[1][2][4].
-
Irritation: Can cause irritation to the skin, eyes, and respiratory system[3].
-
Reactivity: Isocyanides can undergo vigorous reactions.
-
Environmental: Improper disposal can lead to environmental contamination.
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol is designed for the safe quenching and disposal of small quantities of this compound typically used in a research laboratory setting.
Quenching of Residual this compound
The primary objective of the quenching process is to convert the reactive isocyanide functionality into a less hazardous amide derivative. This is achieved through acid-catalyzed hydrolysis.
Materials:
-
1M Hydrochloric Acid (HCl) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel containing the this compound waste on a stir plate. If the waste is in a non-aqueous solvent, it may be beneficial to dilute it with a water-miscible solvent like isopropanol to improve miscibility with the aqueous quenching solution.
-
Slow Addition of Acid: While stirring vigorously, slowly add the 1M HCl solution to the waste. The reaction is exothermic, so a slow addition rate is crucial to control the temperature. A good rule of thumb is to add the acid dropwise.
-
Monitoring the Reaction: Continue stirring the mixture for at least one hour to ensure the complete hydrolysis of the isocyanide. The strong odor of the isocyanide should dissipate as the reaction proceeds.
-
Neutralization: After the quenching is complete, neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution or 1M sodium hydroxide, until the pH is between 6 and 8. Check the pH using pH paper or a pH meter. Be cautious as neutralization will generate gas (CO2 if using bicarbonate), so add the base slowly to avoid foaming and splashing.
Waste Collection and Segregation
Once the this compound has been quenched and neutralized, the resulting aqueous waste must be collected and disposed of as hazardous waste.
Procedure:
-
Containerization: Transfer the neutralized aqueous waste into a designated, properly labeled hazardous waste container. The container must be compatible with the chemical waste and have a secure, leak-proof closure[5].
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a complete and accurate description of its contents, including the reaction products (e.g., "Hydrolyzed this compound solution").
-
Segregation: Do not mix this waste stream with other incompatible waste, such as chlorinated solvents or strong oxidizing agents[6][7][8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All hazardous waste must be managed in accordance with local, state, and federal regulations[9]. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories[10]. It is imperative that your institution's Environmental Health and Safety (EHS) office is consulted to ensure full compliance with all applicable regulations. All hazardous waste must be disposed of through a licensed hazardous waste contractor[9][11].
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this detailed, step-by-step protocol, researchers can effectively mitigate the risks associated with this compound. The key principles of this procedure—in-hood manipulation, use of appropriate PPE, quenching of the reactive isocyanide, neutralization, and proper waste segregation—provide a robust framework for the safe management of this and other similar chemical reagents.
References
-
PubChem. Phenyl isocyanate. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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New Jersey Department of Health. Hazard Summary - Phenyl Isocyanate. [Link]
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Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate. [Link]
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CPAChem. Safety data sheet - Phenyl isocyanate. [Link]
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PubChem. Isocyanobenzene. National Center for Biotechnology Information. [Link]
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PubChem. 1-Isocyano-2-methylbenzene. National Center for Biotechnology Information. [Link]
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Szczepaniak, G., et al. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. Royal Society of Chemistry. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Chemistry LibreTexts. Naming Aromatic Compounds. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Szczepaniak, G., et al. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. RSC Publishing. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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Organic Chemistry Portal. Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. [Link]
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AQA. A-level Chemistry 7405 Specification. [Link]
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
- Google Patents.
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PubChem. Isocyanobenzene. National Center for Biotechnology Information. [Link]
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California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. [Link]
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University of Essex. Laboratory Waste Disposal Handbook. [Link]
-
ChemistryViews. Isocyanide Chemistry Without the Smell. [Link]
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Stockholm Convention. Draft guidance on sampling, screening and analysis of persistent organic pollutants in products and recycling. [Link]
-
NIST. Benzene, 1-isocyano-2-methyl-. [Link]
-
Stockholm Convention. All POPs listed in the Stockholm Convention. [Link]
-
Chemguide. Naming aromatic compounds. [Link]
Sources
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- 2. Isocyanobenzene | C7H5N | CID 13606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 931-54-4: Isocyanobenzene | CymitQuimica [cymitquimica.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
